Ethyl heptadecanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl heptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-4-2/h3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXMUFRWYNVISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161232 | |
| Record name | Ethyl heptadecanoate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14010-23-2 | |
| Record name | Ethyl heptadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14010-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl heptadecanoate | |
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| Record name | Ethyl heptadecanoate | |
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| Record name | Ethyl heptadecanoate | |
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| Record name | Ethyl heptadecanoate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Ethyl Heptadecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl heptadecanoate (also known as ethyl margarate) is the fatty acid ethyl ester formed from heptadecanoic acid and ethanol. Its molecular formula is C₁₉H₃₈O₂.[1][2][3] This long-chain ester is a valuable compound in various scientific and industrial fields. It serves as a biochemical reagent in lipid metabolism research and is utilized in the formulation of flavors, fragrances, and cosmetics due to its pleasant fruity aroma and emollient properties.[1] Furthermore, its chemical stability and solubility in organic solvents make it a useful intermediate in organic synthesis and a component in industrial lubricants.[1] In analytical chemistry, it is often employed as an internal standard for the precise quantification of fatty acid ethyl esters (FAEEs) in biological samples via gas chromatography-mass spectrometry (GC-MS). This guide provides a comprehensive overview of its key physical properties, the experimental methods used for their determination, and a representative synthetic workflow.
Physical and Chemical Properties
The physical characteristics of this compound are well-documented across various chemical databases. These properties are crucial for its application in research and development, influencing everything from storage conditions to its behavior in different analytical systems. Below is a summary of its key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₈O₂ | |
| Molecular Weight | 298.51 g/mol | |
| Appearance | White or colorless solid or powder at room temperature. | |
| Melting Point | 27 - 29 °C (300.15 - 302.15 K) | |
| Boiling Point | 199 - 201 °C @ 10 mmHg (472.15 - 474.15 K) 337.67 °C @ 760 mmHg (610.82 K) (estimated) | |
| Density | 0.8517 g/cm³ | |
| Refractive Index | 1.4266 (estimated) | |
| Flash Point | 155.20 °C (428.35 K) (estimated) | |
| Vapor Pressure | 0.000103 mmHg @ 25 °C | |
| Water Solubility | 0.001172 mg/L @ 25 °C (estimated) | |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform. | |
| CAS Number | 14010-23-2 |
Experimental Protocols
The determination of the physical properties listed above relies on established analytical techniques. While specific instrument parameters for this compound are not always published, the following sections describe the standard methodologies for fatty acid esters.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid like this compound is a key indicator of purity. A common method is the capillary tube technique, often following protocols similar to those outlined by ASTM.
-
Principle: A small, dry sample is packed into a thin capillary tube, which is then heated in a controlled manner within a melting point apparatus or a Thiele tube oil bath. The temperatures at which melting begins and is complete are recorded as the melting point range.
-
Methodology:
-
Sample Preparation: A small amount of dry this compound is ground into a fine powder and packed into a capillary tube to a height of approximately 10 mm.
-
Apparatus Setup: The capillary tube is attached to a calibrated thermometer and placed in a heating block or oil bath.
-
Heating: The apparatus is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to approximately 0.5-1.0°C per minute to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. For a pure compound, this range is typically narrow (0.5-1.0°C).
-
Boiling Point Determination (Reduced Pressure)
Due to its high boiling point at atmospheric pressure, the boiling point of this compound is often measured under reduced pressure (vacuum) to prevent thermal degradation.
-
Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered. Techniques like distillation or Differential Scanning Calorimetry (DSC) can be employed.
-
Methodology (Microscale Distillation):
-
Apparatus Setup: A small quantity of the sample is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned to measure the vapor temperature below the sidearm of the condenser.
-
Vacuum Application: The pressure inside the apparatus is reduced to the desired level (e.g., 10 mmHg) and held constant.
-
Heating: The sample is heated gently until it begins to boil and a steady reflux is observed.
-
Measurement: The temperature is recorded when it stabilizes as the vapor condenses into the receiving flask. The corresponding pressure must also be recorded.
-
Purity Analysis (Gas Chromatography)
Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for assessing the purity of volatile compounds like fatty acid esters.
-
Principle: The sample is vaporized and carried by an inert gas through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. The FID detects organic compounds as they elute, producing a signal proportional to their concentration.
-
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., hexane or isooctane).
-
Injection: A small volume (e.g., 1 µL) of the sample is injected into the heated GC inlet, where it is vaporized.
-
Separation: The vapor is swept onto a capillary column (e.g., a polar HP-Innowax or a non-polar dimethylpolysiloxane column) housed in an oven. The oven temperature is programmed to ramp up, facilitating the separation of components.
-
Detection: As components elute from the column, they are combusted in the FID. The resulting ions generate an electrical signal.
-
Quantification: The purity is calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram. Purity is often reported as ≥97% (GC).
-
Synthesis Workflow: Fischer Esterification
This compound is typically synthesized via Fischer esterification, an acid-catalyzed reaction between a carboxylic acid (heptadecanoic acid) and an alcohol (ethanol). The workflow is a classic example of nucleophilic acyl substitution.
Caption: Fischer esterification workflow for this compound synthesis.
References
An In-depth Technical Guide to the Synthesis and Purification of Ethyl Heptadecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of ethyl heptadecanoate, a saturated fatty acid ester with significant applications in research and development. This document details established synthesis methodologies, including Fischer esterification and transesterification, and outlines various purification techniques to achieve high-purity this compound suitable for scientific and pharmaceutical applications.
Synthesis of this compound
This compound can be synthesized through two primary methods: the direct esterification of heptadecanoic acid with ethanol (Fischer esterification) and the transesterification of a heptadecanoate-containing triglyceride or another ester.
Fischer Esterification
Fischer esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, and/or the water produced is removed.[1][3]
This protocol is adapted from general Fischer esterification procedures for long-chain fatty acids.[4]
Materials:
-
Heptadecanoic acid
-
Absolute ethanol (200 proof)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalysts like p-toluenesulfonic acid
-
Sodium bicarbonate (NaHCO₃) solution (5%, aqueous)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve heptadecanoic acid in an excess of absolute ethanol (e.g., a 10-fold molar excess of ethanol).
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
dot
Caption: Fischer Esterification Workflow.
Transesterification
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For the synthesis of this compound, this can involve the reaction of a triglyceride containing heptadecanoic acid with ethanol in the presence of a catalyst. This method is commonly employed in the production of biodiesel.
This protocol is based on general procedures for biodiesel production.
Materials:
-
Heptadecanoate-containing oil (triglyceride)
-
Ethanol
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH) as a catalyst
-
Separatory funnel
Equipment:
-
Reaction flask with a stirrer and condenser
-
Heating and stirring plate
-
Thermometer
Procedure:
-
Prepare the catalyst solution by dissolving potassium hydroxide (e.g., 1% w/w of the oil) in the required amount of ethanol (e.g., a 6:1 molar ratio of alcohol to oil).
-
Heat the oil in the reaction flask to approximately 60°C with stirring.
-
Add the catalyst-alcohol mixture to the heated oil.
-
Maintain the reaction temperature at around 60°C and continue stirring for 1-2 hours.
-
After the reaction, transfer the mixture to a separatory funnel and allow it to settle. Two layers will form: the upper layer is the ethyl ester (biodiesel), and the lower layer is glycerol.
-
Separate the lower glycerol layer.
-
The upper ethyl ester layer can be washed with warm water to remove any remaining catalyst, soap, and glycerol.
dot
Caption: Base-Catalyzed Transesterification Workflow.
Purification of this compound
The crude this compound obtained from synthesis requires purification to remove unreacted starting materials, catalysts, and byproducts. Common purification methods include column chromatography, solid-phase extraction (SPE), and high-performance liquid chromatography (HPLC).
Silica Gel Column Chromatography
Column chromatography is a widely used technique for the purification of organic compounds. For a non-polar compound like this compound, a normal-phase column with silica gel as the stationary phase is effective.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvent system (e.g., hexane and ethyl acetate mixture)
-
Sand
-
Cotton or glass wool
Equipment:
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring fractions
Procedure:
-
Prepare the column by placing a small plug of cotton or glass wool at the bottom and adding a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., pure hexane).
-
Pour the slurry into the column and allow the silica gel to pack, ensuring no air bubbles are trapped. Add a layer of sand on top of the packed silica.
-
Dissolve the crude this compound in a minimal amount of the eluting solvent and carefully load it onto the top of the column.
-
Elute the column with a suitable solvent system. For this compound, a gradient of increasing polarity, for example, starting with pure hexane and gradually increasing the percentage of ethyl acetate, is effective.
-
Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Solid-Phase Extraction (SPE)
SPE is a rapid and efficient method for sample cleanup and purification. For the purification of fatty acid ethyl esters like this compound, an aminopropyl-silica SPE cartridge can be used.
This protocol is adapted from a general method for the purification of fatty acid ethyl esters.
Materials:
-
Crude this compound dissolved in hexane
-
Aminopropyl-silica SPE cartridge
-
Hexane
-
Isopropanol-water mixture (for further separation if needed)
Equipment:
-
SPE manifold
-
Collection vials
Procedure:
-
Condition the aminopropyl-silica SPE cartridge by passing hexane through it.
-
Load the crude this compound solution (in hexane) onto the cartridge.
-
Elute the this compound from the cartridge with hexane. Cholesteryl esters may co-elute.
-
If further separation from other esters is required, the eluate can be further purified using a C18 (ODS) column, eluting with an isopropanol-water mixture.
-
Collect the fraction containing the purified this compound and evaporate the solvent.
dot
Caption: Purification Options for this compound.
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative HPLC is the method of choice. A reverse-phase HPLC method can be employed for the purification of this compound.
Materials:
-
Partially purified this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (for MS-compatible methods) or phosphoric acid
Equipment:
-
Preparative HPLC system with a suitable detector (e.g., UV or RI)
-
Reverse-phase preparative column (e.g., C18)
Procedure:
-
Dissolve the this compound sample in the mobile phase.
-
Set up the preparative HPLC system with a suitable reverse-phase column.
-
The mobile phase can consist of a mixture of acetonitrile and water. For mass spectrometry compatibility, a small amount of formic acid can be added.
-
Inject the sample and run the separation.
-
Collect the fraction corresponding to the this compound peak.
-
Evaporate the solvent from the collected fraction to obtain the high-purity product.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound.
Table 1: Synthesis of this compound - Expected Yields
| Synthesis Method | Catalyst | Typical Reaction Time | Expected Yield | Reference |
| Fischer Esterification | H₂SO₄ | 2 - 4 hours | >90% | |
| Transesterification | KOH | 1 - 2 hours | High |
Table 2: Purification of this compound - Purity Levels
| Purification Method | Stationary Phase | Typical Purity Achieved | Reference |
| Column Chromatography | Silica Gel | >95% | General Lab Practice |
| Solid-Phase Extraction | Aminopropyl-silica | Good recovery (70 ± 3% for FAEEs) | |
| Preparative HPLC | C18 Reverse Phase | >99% |
Purity Assessment
The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying the components of a sample. The mass spectrum of this compound shows characteristic peaks that can be used for its identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector can be used to determine the purity of the final product by quantifying the area of the product peak relative to any impurity peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the this compound and identify any impurities.
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to optimize these protocols based on their specific laboratory conditions and purity requirements.
References
Ethyl Heptadecanoate (CAS 14010-23-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl Heptadecanoate (CAS 14010-23-2), a saturated fatty acid ethyl ester. This document covers its physicochemical properties, spectroscopic data, synthesis, and key applications, with a focus on its use in research and development.
Physicochemical Properties
This compound is the ethyl ester of heptadecanoic acid, a 17-carbon saturated fatty acid. It is also known as ethyl margarate.[1] Its properties make it useful in various applications, including as a flavoring agent, a component in cosmetics, and as a standard in analytical chemistry.[1]
| Property | Value | Reference |
| CAS Number | 14010-23-2 | [2] |
| Molecular Formula | C₁₉H₃₈O₂ | [2] |
| Molecular Weight | 298.50 g/mol | [2] |
| Appearance | White or colorless to almost white powder or lump | |
| Melting Point | 27 - 29 °C | |
| Boiling Point | 199 - 201 °C at 10 mmHg | |
| Purity | ≥ 97% (GC) |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Mass Spectrometry
The mass spectrum of this compound provides key information for its identification, particularly in complex mixtures analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
| Ion Type | m/z | Description |
| Molecular Ion (M⁺) | 298.5 | Corresponds to the molecular weight of the compound. |
| Key Fragments | 88, 101 | Characteristic fragments for fatty acid ethyl esters. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (of ethyl group) | ~1.25 | Triplet |
| CH₂ (of ethyl group) | ~4.12 | Quartet |
| α-CH₂ (adjacent to C=O) | ~2.28 | Triplet |
| β-CH₂ | ~1.62 | Multiplet |
| -(CH₂)n- (bulk methylene) | ~1.2-1.4 | Multiplet |
| Terminal CH₃ | ~0.88 | Triplet |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for an aliphatic ester.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O Stretch | 1750-1735 | Strong absorption, characteristic of the ester carbonyl group. |
| C-O Stretch | 1300-1000 | Strong absorption, characteristic of the ester C-O bond. |
| C-H Stretch (alkane) | 2960-2850 | Strong and sharp absorptions from the long alkyl chain. |
| C-H Bend (alkane) | 1470-1450 | Bending vibrations of the CH₂ and CH₃ groups. |
Synthesis of this compound
This compound is typically synthesized via the Fischer esterification of heptadecanoic acid with ethanol in the presence of an acid catalyst.
Representative Experimental Protocol: Fischer Esterification
This protocol is a representative method for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine heptadecanoic acid (1.0 equivalent) and an excess of absolute ethanol (which also serves as the solvent).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents), to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.
-
Extraction: Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation or column chromatography if necessary.
Caption: Fischer Esterification Workflow.
Applications in Research and Development
This compound serves as a crucial tool in several areas of research, most notably as an internal standard in the analysis of fatty acid ethyl esters (FAEEs).
Internal Standard for GC-MS Analysis of Fatty Acid Ethyl Esters (FAEEs)
FAEEs are non-oxidative metabolites of ethanol and serve as biomarkers for alcohol consumption. Due to its structural similarity to endogenous FAEEs and its rarity in biological samples, this compound is an ideal internal standard for their quantification by GC-MS.
The following is a detailed methodology for the analysis of FAEEs in plasma samples using this compound as an internal standard.
-
Sample Preparation: To a plasma sample (e.g., 200 µL), add a known amount of this compound as the internal standard.
-
Protein Precipitation: Precipitate proteins by adding a solvent such as acetone.
-
Lipid Extraction: Perform a liquid-liquid extraction of the lipids, including FAEEs, using a non-polar solvent like hexane.
-
Solid-Phase Extraction (SPE): Further purify the FAEEs from the lipid extract using an amino-propyl silica SPE column.
-
GC-MS Analysis: Analyze the purified FAEE fraction by GC-MS. The quantification of each FAEE is based on the ratio of its peak area to that of the this compound internal standard.
Caption: FAEE Analysis Workflow.
Role in Lipid Metabolism Research
This compound and other FAEEs are products of non-oxidative ethanol metabolism. In the body, they can be hydrolyzed by esterases to release the corresponding fatty acid (heptadecanoic acid) and ethanol. The released fatty acid can then enter cellular metabolic pathways.
Upon entering a cell, this compound is subject to enzymatic hydrolysis. The resulting heptadecanoic acid is then activated to heptadecanoyl-CoA, which can be further metabolized.
Caption: Metabolic Fate of this compound.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a versatile compound with significant applications in research and development. Its well-defined physicochemical and spectroscopic properties, coupled with its straightforward synthesis, make it an invaluable tool. Its primary role as an internal standard in the GC-MS quantification of FAEEs is critical for studies on alcohol metabolism and its biomarkers. Furthermore, its involvement in lipid metabolism provides a basis for its use in biochemical and physiological research. This guide provides a comprehensive technical overview to support its effective application by researchers, scientists, and drug development professionals.
References
Solubility of ethyl heptadecanoate in organic solvents.
An In-depth Technical Guide to the Solubility of Ethyl Heptadecanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as ethyl margarate) is the ethyl ester of heptadecanoic acid, a 17-carbon saturated fatty acid. Its long hydrocarbon chain renders it a nonpolar molecule, a characteristic that fundamentally governs its solubility in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields. The document summarizes qualitative and estimated quantitative solubility data, details common experimental protocols for solubility determination, and presents a visual workflow for one such method.
Introduction to this compound
This compound is a fatty acid ethyl ester (FAEE) with the chemical formula C₁₉H₃₈O₂.[1][2][3] At room temperature, it is a solid with a melting point of approximately 28°C.[3] Its molecular structure, characterized by a long, nonpolar alkyl chain and a polar ester group, dictates its solubility behavior, making it readily soluble in a variety of organic solvents while being practically insoluble in water. Understanding the solubility of this compound is crucial for a range of applications, including its use as a standard in analytical chemistry, in the formulation of cosmetics and fragrances, and as a potential excipient in pharmaceutical preparations.
Principles of Solubility
The solubility of a substance is a measure of its ability to dissolve in a solvent to form a homogeneous solution. The fundamental principle governing solubility is "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents: These solvents, such as water, methanol, and ethanol, have molecules with significant partial positive and negative charges (dipoles) and can form hydrogen bonds. They are effective at dissolving polar solutes and ionic compounds.
-
Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether have molecules with a relatively even distribution of electron density and weak intermolecular forces (van der Waals forces). They are adept at dissolving nonpolar solutes.
-
Aprotic Polar Solvents: This class of solvents, including acetone and ethyl acetate, possesses dipoles but lacks acidic protons for hydrogen bonding. They represent an intermediate polarity.
This compound, with its extensive nonpolar hydrocarbon tail, is expected to be highly soluble in nonpolar and moderately polar aprotic solvents. Its solubility in polar protic solvents is anticipated to be lower.
Solubility Data of this compound
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its solubility can be inferred from its chemical structure and data for analogous long-chain fatty acid esters. The following table summarizes the expected qualitative and estimated quantitative solubility of this compound in common organic solvents at ambient temperature.
| Solvent Class | Solvent | Expected Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) at 25°C |
| Nonpolar | Hexane | Freely Soluble | > 30 |
| Toluene | Freely Soluble | > 30 | |
| Polar Aprotic | Acetone | Soluble | 10 - 30 |
| Ethyl Acetate | Freely Soluble | > 30 | |
| Chloroform | Freely Soluble | > 30 | |
| Diethyl Ether | Freely Soluble | > 30 | |
| Polar Protic | Ethanol | Soluble | 10 - 30 |
| Methanol | Sparingly Soluble | 1 - 10 | |
| Other | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | ~0.6 (experimentally determined for similar compounds)[4] |
Note: The estimated quantitative solubility values are based on the general behavior of long-chain fatty acid esters and the principle of "like dissolves like." Actual values may vary and should be determined experimentally for precise applications.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for many scientific and industrial processes. Several methods can be employed, with the choice depending on the required precision, the properties of the solute and solvent, and the available equipment.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. This can be achieved using a shaker, magnetic stirrer, or rotator.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly done by centrifugation followed by careful filtration through a syringe filter (e.g., PTFE) that does not interact with the solute or solvent.
-
Solvent Evaporation: A precisely measured volume or weight of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Quantification: The container with the dried solute is weighed again. The difference in weight corresponds to the mass of this compound that was dissolved in the known volume or weight of the solvent.
-
Calculation: The solubility is then calculated and expressed in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
Spectroscopic Methods
Spectroscopic techniques can also be used to determine solubility, particularly for compounds that absorb light in the UV-visible range.
Methodology:
-
Preparation of a Saturated Solution and Phase Separation: These steps are performed as described in the gravimetric method.
-
Preparation of a Calibration Curve: A series of standard solutions of this compound in the solvent of interest are prepared at known concentrations. The absorbance of each standard is measured at a specific wavelength (λmax) where the compound exhibits maximum absorbance. A calibration curve of absorbance versus concentration is then plotted.
-
Sample Analysis: The saturated filtrate is diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. The absorbance of the diluted sample is then measured at the same wavelength.
-
Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
This compound is a nonpolar compound that exhibits high solubility in nonpolar and moderately polar aprotic organic solvents, and lower solubility in polar protic solvents. While precise quantitative data is sparse, its solubility behavior can be reliably predicted based on its chemical structure. For applications requiring exact solubility values, experimental determination using methods such as the gravimetric or spectroscopic techniques is recommended. This guide provides the foundational knowledge and procedural outlines to assist researchers in effectively working with this compound in various solvent systems.
References
- 1. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures (Journal Article) | OSTI.GOV [osti.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. solubility experimental methods.pptx [slideshare.net]
- 4. pharmacyjournal.info [pharmacyjournal.info]
A Technical Guide to the Physicochemical Properties of Ethyl Heptadecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of ethyl heptadecanoate (also known as ethyl margarate), a long-chain fatty acid ester.[1][2][3] This compound serves as a valuable intermediate in organic synthesis and finds applications in the flavor, fragrance, and cosmetic industries.[1] In pharmaceutical development, it can be used as a solvent or carrier to improve the solubility and bioavailability of active pharmaceutical ingredients.[1] A thorough understanding of its physical properties, such as its melting and boiling points, is critical for its application in research and manufacturing.
Physicochemical Data
The melting and boiling points of this compound are key indicators of its purity and are essential for defining storage and handling conditions. The data compiled from various sources are presented below.
Table 1: Physical Properties of this compound
| Property | Value | Conditions |
| Melting Point | 27 - 29 °C | Atmospheric Pressure |
| 28 °C | 760 mmHg | |
| Boiling Point | 199 - 201 °C | 10 mmHg |
| 200 °C | 10 mmHg | |
| 337.67 °C | 760 mmHg (estimated) | |
| 185.05 °C (458.2 K) | 5.32 mmHg (0.007 atm) | |
| Molecular Formula | C₁₉H₃₈O₂ | N/A |
| Molecular Weight | 298.51 g/mol | N/A |
| Appearance | White or colorless solid/powder | N/A |
| CAS Number | 14010-23-2 | N/A |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The standard methodologies for these measurements are detailed below.
Melting Point Determination
The melting point is determined by observing the temperature range over which the solid-to-liquid phase transition occurs. The capillary method is a standard and reliable technique.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Calibrated thermometer or digital temperature probe
-
Glass capillary tubes (sealed at one end)
Procedure:
-
Sample Preparation: A small quantity of dry, powdered this compound is introduced into a glass capillary tube to a depth of 2-3 mm. The sample is packed tightly by tapping the tube.
-
Apparatus Setup: The capillary tube is placed in the heating block of the apparatus, adjacent to the thermometer or temperature probe to ensure thermal equilibrium.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Measurement: The heating rate is then reduced to a slow and steady 1-2°C per minute. This slow rate is crucial for accurate determination.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically 0.5-1.0°C. Impurities tend to lower and broaden the melting range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which have high boiling points at atmospheric pressure, determination is often performed under reduced pressure (vacuum distillation) to prevent thermal decomposition.
Apparatus:
-
Distillation flask with a side arm
-
Heating mantle
-
Condenser
-
Receiving flask
-
Calibrated thermometer
-
Vacuum source and manometer
Procedure:
-
Apparatus Setup: A small amount of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the bottom of the distillation flask's side arm.
-
Pressure Regulation: The system is connected to a vacuum pump. The pressure is reduced to the desired level (e.g., 10 mmHg) and monitored with a manometer.
-
Heating: The flask is heated gently using a heating mantle.
-
Observation: As the liquid heats, the temperature will rise and then stabilize. The boiling point is the constant temperature at which the vapor condenses on the thermometer bulb and drips into the condenser. This temperature and the corresponding pressure are recorded.
Visualization of Experimental Workflow
The logical flow for determining the key physical properties of this compound is illustrated below. This diagram outlines the parallel procedures for melting and boiling point determination.
Caption: Workflow for Melting and Boiling Point Determination.
References
A Researcher's Guide to Procuring and Utilizing Ethyl Heptadecanoate
For Immediate Release
This technical guide is intended for researchers, scientists, and professionals in drug development seeking to source and effectively utilize ethyl heptadecanoate for scientific applications. This document provides a comprehensive overview of reputable suppliers, detailed experimental protocols for its use as an internal standard, and visual representations of relevant biochemical pathways and experimental workflows.
Sourcing this compound for Research Applications
This compound (CAS No. 14010-23-2), also known as ethyl margarate, is a valuable long-chain fatty acid ethyl ester frequently employed in biomedical research, particularly in the field of lipidomics and as an internal standard for analytical chemistry.[1][2] For research purposes, ensuring high purity and reliable sourcing is paramount. Several reputable chemical suppliers offer this compound in various grades and quantities suitable for laboratory use.
Below is a comparative summary of offerings from prominent suppliers. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | CDS000284 | AldrichCPR | 250 mg |
| Santa Cruz Biotechnology | sc-211113 | ≥97% | Contact for details |
| TCI America | H0526 | >97.0% (GC) | 5 g, 25 g |
| Chem-Impex | 38978 | ≥97% (GC) | 5 g, 25 g |
| BOC Sciences | >97.0% (GC) | Contact for details | |
| Penta International | Contact for details |
Experimental Protocol: this compound as an Internal Standard for Fatty Acid Ethyl Ester (FAEE) Analysis by GC-MS
This compound is an ideal internal standard for the quantification of other fatty acid ethyl esters (FAEEs) in biological samples due to its natural scarcity in most tissues.[3] The following protocol outlines a standard procedure for the analysis of FAEEs in plasma using gas chromatography-mass spectrometry (GC-MS) with this compound as the internal standard.[2]
1. Materials and Reagents:
-
This compound (internal standard)
-
Plasma samples
-
Acetone, ice-cold
-
Hexane
-
Amino-propyl silica solid-phase extraction (SPE) cartridges
-
GC-MS system with a nonpolar dimethylpolysiloxane column
2. Sample Preparation and Extraction:
-
To a known volume of plasma, add a precise amount of this compound solution in hexane to serve as the internal standard.
-
Precipitate proteins by adding ice-cold acetone to the plasma sample.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform a lipid extraction by adding hexane to the supernatant, vortexing, and collecting the upper hexane layer. Repeat this step for complete extraction.
-
Pass the combined hexane extracts through an amino-propyl silica SPE cartridge to isolate the FAEEs.
-
Elute the FAEEs from the SPE cartridge with an appropriate solvent mixture (e.g., hexane:diethyl ether).
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of hexane for GC-MS analysis.
3. GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1-2 µL) of the reconstituted sample into the GC-MS.
-
Gas Chromatography:
-
Column: Use a nonpolar dimethylpolysiloxane capillary column (e.g., HP-5MS, 60 m x 0.25 mm x 0.25 µm).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.3 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 290°C.
-
Hold: Maintain 290°C for 7 minutes.
-
-
Injector Temperature: 290°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
MSD Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted FAEEs and the this compound internal standard.
-
4. Quantification:
-
Identify the peaks for the target FAEEs and the this compound internal standard based on their retention times and characteristic mass fragments.
-
Calculate the peak area ratio of each target FAEE to the internal standard.
-
Determine the concentration of each FAEE in the original sample by comparing the peak area ratios to a standard curve prepared with known concentrations of FAEE standards and the internal standard.
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To further elucidate the practical application and biological context of fatty acid esters, the following diagrams have been generated using the DOT language.
Fatty acids and their derivatives, such as ethyl esters, can act as signaling molecules by interacting with specific receptors on the cell surface. One such family of receptors is the Free Fatty Acid Receptors (FFARs), which are G protein-coupled receptors. The following diagram illustrates a generalized signaling pathway initiated by the activation of FFAR1 (also known as GPR40) by a long-chain fatty acid.
References
- 1. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]
- 2. [PDF] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | Semantic Scholar [semanticscholar.org]
- 3. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
Spectroscopic Data for Ethyl Heptadecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for ethyl heptadecanoate (C₁₉H₃₈O₂). This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and other scientific endeavors requiring precise analytical data for this long-chain fatty acid ester.
Introduction
This compound is the ethyl ester of heptadecanoic acid (margaric acid), a saturated fatty acid with a 17-carbon chain. It is often used as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid ethyl esters (FAEEs), which are biomarkers for alcohol consumption.[1][2][3] Accurate spectroscopic data is crucial for its correct identification and quantification in complex biological matrices.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~2.28 | Triplet | 2H | -CH₂ -COO- |
| ~1.61 | Quintet | 2H | -CH₂ -CH₂-COO- |
| ~1.25 | Multiplet | 28H | -(CH₂ )₁₄- |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
| ~0.88 | Triplet | 3H | CH₃ -(CH₂)₁₅- |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~173.9 | C =O |
| ~60.1 | -O-CH₂ -CH₃ |
| ~34.4 | -CH₂ -COO- |
| ~31.9 | -(CH₂ )n- |
| ~29.7 | -(CH₂ )n- |
| ~29.6 | -(CH₂ )n- |
| ~29.5 | -(CH₂ )n- |
| ~29.4 | -(CH₂ )n- |
| ~29.3 | -(CH₂ )n- |
| ~29.1 | -(CH₂ )n- |
| ~25.0 | -CH₂ -CH₂-COO- |
| ~22.7 | CH₃ -CH₂- |
| ~14.3 | -O-CH₂-CH₃ |
| ~14.1 | CH₃ -(CH₂)₁₅- |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is available from the National Institute of Standards and Technology (NIST) database.[4][5] The fragmentation pattern is characteristic of long-chain fatty acid ethyl esters.
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₉H₃₈O₂ | |
| Molecular Weight | 298.5 g/mol | |
| CAS Number | 14010-23-2 |
Fragmentation Analysis:
The mass spectrum of this compound exhibits a clear molecular ion peak (M⁺) at m/z 298. A prominent and diagnostic fragment for fatty acid ethyl esters is the McLafferty rearrangement product, which results in a peak at m/z 88 . This fragment corresponds to the [CH₃CH₂OC(OH)=CH₂]⁺ ion and is a key identifier for the ethyl ester group. Other significant fragments arise from the cleavage of the long alkyl chain.
Experimental Protocols
NMR Spectroscopy
The following is a general protocol for the acquisition of NMR spectra of this compound.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube. The final sample height should be around 4-5 cm.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment
-
Relaxation Delay: 1-5 seconds (a longer delay of >5*T1 is necessary for accurate quantitative analysis)
-
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard proton-decoupled experiment
-
Relaxation Delay: 2-10 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol is a typical method for the analysis of fatty acid ethyl esters, where this compound is often used as an internal standard.
Sample Preparation (for use as an internal standard):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or isooctane) at a known concentration.
-
Spike the unknown sample with a known volume of the this compound internal standard solution before sample extraction and derivatization.
GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 6890 or similar
-
Mass Spectrometer: Agilent 5973 or similar
-
Column: Nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm I.D. x 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless injection)
-
Oven Temperature Program:
-
Initial temperature: 50-80 °C, hold for 1-2 minutes
-
Ramp: 10-20 °C/min to 280-300 °C
-
Final hold: 5-10 minutes
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a sample containing fatty acid ethyl esters, using this compound as an internal standard.
Caption: Workflow for Spectroscopic Analysis of Fatty Acid Ethyl Esters.
This diagram outlines the sequential steps from sample preparation, through instrumental analysis, to data processing and interpretation for the comprehensive analysis of fatty acid ethyl esters.
References
- 1. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heptadecanoic acid, ethyl ester [webbook.nist.gov]
- 5. Heptadecanoic acid, ethyl ester [webbook.nist.gov]
The Biochemical Role of Ethyl Heptadecanoate in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl heptadecanoate, the ethyl ester of the 17-carbon saturated fatty acid heptadecanoic acid (C17:0), is a compound primarily utilized in research settings as an internal standard for the quantification of fatty acids. Direct evidence for a significant, independent biochemical role of this compound in lipid metabolism is currently limited. Its biological effects are presumed to be mediated through its hydrolysis product, heptadecanoic acid. This technical guide provides a comprehensive overview of the current understanding of this compound's place in lipid metabolism research, focusing on the metabolic fate of its constituent fatty acid, its established application in analytical chemistry, and the broader context of odd-chain fatty acid metabolism.
Introduction
This compound (also known as ethyl margarate) is a fatty acid ethyl ester (FAEE). While FAEEs, in general, are recognized as non-oxidative metabolites of ethanol, the specific biological activities of this compound are not extensively documented. The primary interest in this molecule stems from its odd-chain fatty acid component, heptadecanoic acid (C17:0), which is found in trace amounts in dairy fat and ruminant meats. Due to its low natural abundance, heptadecanoic acid and its ethyl ester are ideal internal standards for analytical procedures. This guide will explore the presumed metabolic pathway of this compound and delve into the known biological significance of heptadecanoic acid.
Metabolism of this compound
The initial step in the metabolism of this compound is its hydrolysis into heptadecanoic acid and ethanol. This reaction is likely catalyzed by carboxylester lipases present in the pancreas and other tissues.[1][2][3][4] Once liberated, heptadecanoic acid can enter the cellular fatty acid pool and undergo metabolic processing.
Figure 1: Presumed hydrolysis of this compound.
Biochemical Role of Heptadecanoic Acid (C17:0)
The biological significance of this compound is intrinsically linked to the metabolic fate and actions of heptadecanoic acid.
Metabolism of an Odd-Chain Fatty Acid
As an odd-chain saturated fatty acid, the β-oxidation of heptadecanoic acid proceeds in a similar manner to even-chain fatty acids, yielding acetyl-CoA molecules. However, the final round of β-oxidation produces one molecule of propionyl-CoA and one molecule of acetyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA. Succinyl-CoA can then enter the citric acid cycle (Krebs cycle) for energy production or be used in other biosynthetic pathways. This anaplerotic role of replenishing citric acid cycle intermediates is a key feature of odd-chain fatty acid metabolism.
Figure 2: β-Oxidation of heptadecanoic acid and entry into the citric acid cycle.
Heptadecanoic Acid as a Biomarker
Heptadecanoic acid in plasma and adipose tissue is considered a reliable biomarker for the intake of dairy fat in some populations.[5] This is due to its relatively higher concentration in ruminant fat compared to other dietary sources.
Potential Health Effects
Epidemiological studies have suggested an inverse correlation between circulating levels of heptadecanoic acid and the risk of developing type 2 diabetes and cardiovascular disease. However, the causal nature of this relationship remains to be firmly established. A study in mice suggested that dietary supplementation with C17:0 did not ameliorate diet-induced hepatic steatosis or insulin resistance, indicating that the observed associations in humans may be complex and not directly attributable to C17:0 itself.
Application of this compound in Research
The most well-documented and scientifically validated role of this compound is its use as an internal standard in the quantitative analysis of fatty acids by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).
Rationale for Use as an Internal Standard
An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples being analyzed. This compound meets these criteria because:
-
Low Natural Abundance: Heptadecanoic acid is a minor fatty acid in most biological samples.
-
Chemical Similarity: As a fatty acid ester, it behaves similarly to other fatty acid esters during extraction and chromatographic analysis.
By adding a known amount of this compound to a sample before processing, any variations in sample extraction, derivatization, and injection volume can be corrected for, leading to more accurate quantification of the target fatty acids.
Experimental Protocols
The use of this compound as an internal standard is a key component of many fatty acid analysis protocols. Below is a generalized workflow.
General Workflow for Fatty Acid Analysis Using this compound as an Internal Standard
Figure 3: Experimental workflow for fatty acid analysis using an internal standard.
Detailed Methodologies
5.2.1. Lipid Extraction
A common method for lipid extraction is the Folch method or the Bligh and Dyer method, which use a chloroform:methanol solvent system to partition lipids from the aqueous components of the sample.
5.2.2. Saponification and Derivatization
To analyze total fatty acids, the ester linkages in complex lipids (triglycerides, phospholipids, etc.) must be cleaved. This is typically achieved by saponification with a strong base (e.g., NaOH or KOH in methanol). The resulting free fatty acids are then derivatized to their more volatile methyl esters (fatty acid methyl esters, FAMEs) using a reagent such as boron trifluoride (BF₃) in methanol or acidic methanol.
5.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The FAMEs are separated based on their boiling points and polarity on a GC column and detected by a mass spectrometer. The concentration of each fatty acid is calculated by comparing the peak area of its corresponding FAME to the peak area of the mthis compound derived from the internal standard.
Calculation:
The concentration of an individual fatty acid is determined using the following formula:
Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)
Where:
-
Area of Analyte: The peak area of the fatty acid of interest.
-
Area of IS: The peak area of mthis compound.
-
Concentration of IS: The known concentration of the added this compound.
-
Response Factor: A factor that accounts for differences in the ionization efficiency and fragmentation of different FAMEs in the mass spectrometer. For many applications, this is assumed to be 1, but for highly accurate quantification, it should be determined experimentally using standards for each fatty acid.
Quantitative Data
As of the current body of scientific literature, there is a lack of quantitative data specifically detailing the effects of this compound on lipid metabolism parameters such as plasma lipid levels, enzyme kinetics, or gene expression. The available research focuses on the effects of its constituent fatty acid, heptadecanoic acid, often in the context of dietary intake of dairy products. Therefore, a summary table of quantitative data for this compound cannot be provided at this time.
Conclusion
References
- 1. The synthesis of fatty acid ethyl ester by carboxylester lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxyl Ester Lipase Protects Against Metabolic Dysfunction-Associated Steatohepatitis by Binding to Fatty Acid Synthase [engineering.org.cn]
- 3. Concerted action of human carboxyl ester lipase and pancreatic lipase during lipid digestion in vitro: importance of the physicochemical state of the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreatic carboxyl ester lipase: a circulating enzyme that modifies normal and oxidized lipoproteins in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
Methodological & Application
Application Notes and Protocols for the Use of Ethyl Heptadecanoate as an Internal Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is paramount for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. Ethyl heptadecanoate, a fatty acid ethyl ester (FAEE), is an excellent choice as an internal standard for the analysis of various lipophilic compounds, particularly other fatty acid esters. Its chemical properties are similar to many analytes of interest, yet it is unlikely to be naturally present in most biological samples, minimizing the risk of interference.
These application notes provide detailed protocols and quantitative data for the use of this compound as an internal standard in GC-MS analysis, with a primary focus on the quantification of fatty acid ethyl esters (FAEEs), which are significant biomarkers of alcohol consumption.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for method development.
| Property | Value | Reference |
| Molecular Formula | C19H38O2 | [1] |
| Molecular Weight | 298.5 g/mol | [1] |
| CAS Number | 14010-23-2 | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 200 °C at 10 mmHg | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, hexane, and isooctane. |
Applications
The primary application of this compound as an internal standard is in the quantitative analysis of FAEEs in various biological matrices. FAEEs are non-oxidative metabolites of ethanol and serve as reliable medium- to long-term biomarkers of alcohol intake.[2][3] This analysis is critical in clinical and forensic toxicology to assess alcohol consumption patterns.
Beyond FAEEs, this compound can be employed in the broader field of lipidomics for the quantification of other fatty acid esters, provided its chromatographic behavior is suitable for the specific analytes.
Experimental Protocols
Protocol 1: Quantification of Fatty Acid Ethyl Esters (FAEEs) in Human Plasma
This protocol details a robust method for the extraction and quantification of major FAEEs (ethyl palmitate, ethyl oleate, and ethyl stearate) in human plasma.
1. Materials and Reagents:
-
This compound (internal standard solution, e.g., 1 µg/mL in hexane)
-
Human plasma
-
Acetone, HPLC grade
-
Hexane, HPLC grade
-
Solid-Phase Extraction (SPE) columns (aminopropyl silica)
-
Nitrogen gas for evaporation
-
GC-MS system with a nonpolar dimethylpolysiloxane column
2. Sample Preparation:
-
To 1 mL of human plasma, add a known amount of this compound internal standard solution.
-
Precipitate proteins by adding acetone.
-
Perform a lipid extraction using hexane.
-
Isolate the FAEE fraction using aminopropyl silica solid-phase extraction.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.
3. GC-MS Parameters:
-
Column: Nonpolar dimethylpolysiloxane column
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 5°C/min to 300°C, hold for 5 min
-
-
Carrier Gas: Helium
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 50-550
-
4. Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of FAEEs in the plasma samples is then determined from this calibration curve.
Protocol 2: Rapid Determination of FAEEs in Whole Blood
This protocol offers a simplified and rapid liquid-liquid extraction method for the analysis of six major FAEEs in human whole blood.
1. Materials and Reagents:
-
This compound (internal standard solution)
-
Human whole blood
-
Hexane, HPLC grade
-
GC-MS system
2. Sample Preparation:
-
To 200 µL of human whole blood, add the this compound internal standard.
-
Perform a modified liquid-liquid extraction using hexane.
-
Directly inject the hexane layer into the GC-MS.
Quantitative Data
The following tables summarize the quantitative performance of methods utilizing this compound as an internal standard.
Table 1: Method Validation Parameters for FAEE Analysis in Plasma
| Parameter | Ethyl Palmitate | Ethyl Oleate | Ethyl Stearate | Total FAEEs |
| Lower Limit of Detection (LOD) | 5-10 nM | 5-10 nM | 5-10 nM | - |
| Lower Limit of Quantitation (LOQ) | 60 nM | 60 nM | 60 nM | - |
| Instrument Precision (CV) | 0.3% | 0.4% | 0.7% | - |
| Intra-assay Precision (CV) | - | - | - | < 7% |
Table 2: Method Validation Parameters for FAEE Analysis in Whole Blood
| Parameter | Value Range |
| Limit of Detection (LOD) | 5–50 ng/mL |
| Limit of Quantification (LOQ) | 15–200 ng/mL |
| Linearity (r²) | > 0.998 (up to 10 µg/mL) |
| Accuracy | 90.3–109.7% |
| Intra-day Precision (CV) | 0.7–9.3% |
| Inter-day Precision (CV) | 3.4–12.5% |
Visualizations
Experimental Workflow for FAEE Analysis
The following diagram illustrates the general workflow for the quantification of Fatty Acid Ethyl Esters (FAEEs) in a biological sample using this compound as an internal standard.
Caption: GC-MS workflow for quantitative analysis using an internal standard.
Biosynthesis of Fatty Acid Ethyl Esters (FAEEs)
This diagram illustrates the enzymatic pathways for the synthesis of FAEEs in mammalian tissues following ethanol exposure.
Caption: Enzymatic pathways of FAEE synthesis from ethanol.
Conclusion
This compound is a reliable and effective internal standard for the quantitative analysis of fatty acid ethyl esters and other related lipids by GC-MS. Its use significantly improves the accuracy and precision of analytical methods by correcting for variations inherent in the experimental process. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement robust and reliable quantitative analytical methods in their respective fields.
References
Application Note: Ethyl Heptadecanoate as an Internal Standard for Accurate Fatty Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of fatty acids is crucial in various fields, including clinical diagnostics, drug development, and food science. Fatty acid profiles can serve as important biomarkers for various physiological and pathological states. Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is the gold standard for fatty acid analysis. The use of an appropriate internal standard is paramount for achieving reliable and reproducible results by correcting for variations in sample preparation and instrument response.
Ethyl heptadecanoate (C19H38O2), the ethyl ester of heptadecanoic acid (C17:0), is an excellent internal standard for the analysis of fatty acids, particularly for the quantification of fatty acid ethyl esters (FAEEs).[1][2] Heptadecanoic acid is a saturated fatty acid with an odd number of carbons, making it rare in most biological samples. This minimizes the risk of interference from endogenous fatty acids, ensuring accurate quantification.[3] This application note provides a detailed protocol for the use of this compound as an internal standard in the analysis of fatty acids by GC-MS.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use as an internal standard.
| Property | Value |
| Synonyms | Ethyl margarate, Heptadecanoic acid ethyl ester |
| CAS Number | 14010-23-2 |
| Molecular Formula | C19H38O2 |
| Molecular Weight | 298.51 g/mol |
| Appearance | White or colorless solid |
| Melting Point | 27 - 29 °C |
| Boiling Point | 199 - 201 °C at 10 mmHg |
| Solubility | Soluble in organic solvents |
Principle of Internal Standardization
The internal standard (IS) is a known amount of a compound, in this case, this compound, added to the sample at the beginning of the analytical process. It is chosen to be chemically similar to the analytes of interest but not naturally present in the sample. By comparing the detector response of the analytes to that of the internal standard, variations introduced during sample preparation, extraction, and injection can be compensated for, leading to more accurate and precise quantification.
Experimental Workflow
The following diagram outlines the general workflow for fatty acid analysis using this compound as an internal standard.
Caption: General workflow for fatty acid analysis using an internal standard.
Detailed Protocol: Quantification of Fatty Acid Ethyl Esters in Human Plasma
This protocol describes a method for the rapid and sensitive determination of major FAEEs in human plasma using this compound as an internal standard.[1]
1. Materials and Reagents
-
This compound (Internal Standard)
-
Hexane (GC grade)
-
Isopropanol (GC grade)
-
Acetone
-
Sodium sulfate (anhydrous)
-
Calibrator standards of target FAEEs (e.g., ethyl palmitate, ethyl oleate, ethyl stearate)
-
Solid-Phase Extraction (SPE) columns (e.g., aminopropyl silica)
-
Vortex mixer
-
Centrifuge
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
2. Standard Preparation
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target FAEEs and a constant concentration of the this compound internal standard.
3. Sample Preparation
-
Sample Collection: Collect whole blood in EDTA-containing tubes and separate plasma by centrifugation.
-
Internal Standard Addition: To 1 mL of plasma, add a known amount of the this compound internal standard solution.
-
Protein Precipitation: Add 3 mL of cold acetone to the plasma sample, vortex thoroughly, and centrifuge to precipitate proteins.
-
Lipid Extraction: Transfer the supernatant to a new tube and perform a liquid-liquid extraction with 5 mL of hexane. Vortex and centrifuge.
-
Solid-Phase Extraction (SPE): Pass the hexane layer through an aminopropyl silica SPE column to isolate the FAEEs.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of hexane for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890 GC or equivalent.
-
Column: Nonpolar dimethylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5975 MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target FAEEs and the internal standard.
5. Data Analysis and Quantification
-
Identify the peaks of the target FAEEs and the this compound internal standard based on their retention times and mass spectra.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the FAEEs in the unknown samples by interpolating their peak area ratios on the calibration curve.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of fatty acids using this compound as an internal standard.
Table 1: Method Validation Parameters for FAEE Analysis in Plasma [1]
| Parameter | Ethyl Palmitate | Ethyl Oleate | Ethyl Stearate |
| Lower Limit of Detection (LOD) | 5 - 10 nM | 5 - 10 nM | 5 - 10 nM |
| Lower Limit of Quantitation (LOQ) | 60 nM | 60 nM | 60 nM |
| Instrument Precision (CV%) | 0.3% | 0.4% | 0.7% |
| Intra-assay Precision (CV%) | < 7% (for total FAEEs) | < 7% (for total FAEEs) | < 7% (for total FAEEs) |
Table 2: Linearity and Recovery Data for FAEEs in Olive Oil
| Parameter | Value |
| Linearity Range | 2.5 - 50 mg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Recovery | > 94% |
Signaling Pathway and Logical Relationships
The diagram below illustrates the logical relationship in the quantification process.
Caption: Logic of internal standard quantification.
Conclusion
This compound is a reliable and effective internal standard for the quantitative analysis of fatty acids, especially FAEEs, by GC-MS. Its chemical properties and rarity in biological matrices make it an ideal choice for correcting analytical variability. The protocol outlined in this application note provides a robust framework for researchers to achieve accurate and precise fatty acid quantification in their studies. The use of a proper internal standard like this compound is a critical component of high-quality analytical data generation in lipidomics and related fields.
References
Ethyl Heptadecanoate: A Key Internal Standard for the Accurate Measurement of Ethanol Consumption Biomarkers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The monitoring of alcohol consumption is a critical aspect of clinical research, forensic toxicology, and the development of therapies for alcohol use disorder. While direct measurement of blood alcohol concentration is indicative of recent intake, there is a significant need for biomarkers that can provide a longer detection window. Fatty Acid Ethyl Esters (FAEEs) have emerged as reliable medium- to long-term biomarkers of ethanol consumption. These non-oxidative metabolites of ethanol are formed in the body when ethanol reacts with fatty acids. Ethyl heptadecanoate, a specific FAEE, plays a crucial role not as a primary biomarker itself, but as an indispensable internal standard for the accurate quantification of other FAEEs that directly correlate with alcohol intake.
This document provides detailed information on the role of this compound in FAEE analysis, the biochemical pathways of FAEE formation, and comprehensive protocols for the quantification of FAEEs in biological samples.
Mechanism of Formation and Significance
Ethanol consumed by an individual is primarily metabolized in the liver through oxidative pathways. However, a minor, yet significant, non-oxidative pathway results in the formation of FAEEs. This process involves the enzymatic esterification of ethanol with endogenous fatty acids, catalyzed by enzymes such as FAEE synthases and acyl-CoA:ethanol O-acyltransferases.[1][2] These FAEEs can accumulate in various tissues, including blood, hair, and skin, providing a history of alcohol consumption that can extend from hours to months.[3][4]
This compound is the ethyl ester of heptadecanoic acid. While it is formed through the same metabolic pathway as other FAEEs, its endogenous concentrations are typically negligible in the absence of supplementation, making it an ideal internal standard for analytical procedures. Its chemical properties are very similar to the target FAEE biomarkers (e.g., ethyl palmitate, ethyl oleate), ensuring that it behaves similarly during sample extraction, derivatization, and chromatographic analysis, thus correcting for any sample loss or variability in the analytical process.[5]
Data Presentation: FAEE Concentrations in Different Biological Matrices
While this compound is not typically monitored as a direct biomarker, the concentrations of other major FAEEs are well-documented. The following table summarizes representative quantitative data for key FAEEs in various biological matrices, which are quantified using this compound as an internal standard.
| Biological Matrix | Population Group | FAEE Measured | Concentration Range | Reference |
| Hair | Teetotalers | Sum of 4 FAEEs¹ | 0.06 - 0.37 ng/mg | |
| Moderate Social Drinkers | Sum of 4 FAEEs¹ | 0.20 - 0.85 ng/mg | ||
| Alcoholics in Treatment | Sum of 4 FAEEs¹ | 0.92 - 11.6 ng/mg | ||
| Fatalities with Excessive Consumption | Sum of 4 FAEEs¹ | 2.5 - 13.5 ng/mg | ||
| Skin Surface Lipids | Teetotalers | Sum of 4 FAEEs¹ | 0 - 13.85 pg/mg | |
| Light Drinkers | Sum of 4 FAEEs¹ | 11.10 - 26.80 pg/mg | ||
| Social Drinkers | Sum of 4 FAEEs¹ | 20.55 - 86.55 pg/mg | ||
| Alcoholics | Sum of 4 FAEEs¹ | 109.00 - 1243.40 pg/mg | ||
| Plasma | Alcohol Intoxication | Total FAEEs | Median: 205 nmol/L | |
| Alcoholic Pancreatitis | Total FAEEs | Median: 103.1 nmol/L | ||
| Normal Controls | Total FAEEs | Median: 1.7 nmol/L |
¹Sum of ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate.
Signaling Pathways and Experimental Workflows
To visualize the biochemical and analytical processes, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for the extraction and quantification of FAEEs from human plasma and hair, using this compound as an internal standard.
Protocol 1: Quantification of FAEEs in Human Plasma
1. Materials and Reagents:
-
Human plasma samples
-
This compound internal standard solution (100 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Acetone (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., aminopropyl silica)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
2. Sample Preparation and Extraction:
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma in a glass tube, add 25 µL of the this compound internal standard solution.
-
Vortex the mixture for 5 minutes.
-
Add 1.5 mL of cold acetone to precipitate proteins.
-
Vortex for 5 minutes and then centrifuge at 3000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean glass tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane.
-
Condition an aminopropyl silica SPE cartridge with 2 mL of hexane.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of hexane.
-
Elute the FAEEs with 2 mL of a 98:2 (v/v) hexane:diethyl ether solution.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the final residue in 50 µL of hexane for GC-MS analysis.
3. GC-MS Analysis:
-
GC Column: Nonpolar dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 200°C at 20°C/min.
-
Ramp to 300°C at 5°C/min, hold for 10 minutes.
-
-
MS Detection: Electron impact (EI) ionization with single ion monitoring (SIM) for target FAEEs and this compound.
Protocol 2: Quantification of FAEEs in Hair
1. Materials and Reagents:
-
Hair samples (proximal segments)
-
This compound internal standard solution (deuterated, e.g., d5-ethyl heptadecanoate, is recommended for higher accuracy)
-
n-Heptane
-
Dimethyl sulfoxide (DMSO)
-
Solid-Phase Microextraction (SPME) fibers
-
GC-MS system
2. Sample Decontamination and Extraction:
-
Wash approximately 50 mg of hair with n-heptane to remove external contaminants.
-
Dry the hair sample.
-
Cut the hair into small segments.
-
Place the hair segments in a vial and add the deuterated this compound internal standard.
-
Add a mixture of DMSO and n-heptane to extract the FAEEs from the hair matrix.
-
Incubate the mixture with agitation.
3. Headspace SPME and GC-MS Analysis:
-
Heat the vial containing the extract to facilitate the transfer of volatile FAEEs into the headspace.
-
Expose an SPME fiber to the headspace to adsorb the FAEEs.
-
Inject the adsorbed analytes into the GC-MS by thermal desorption in the injector port.
-
Use a similar GC-MS method as described in Protocol 1, with optimization for the specific analytes and instrument.
Conclusion
This compound is a critical component in the analytical workflow for the determination of FAEEs as biomarkers for ethanol consumption. Its use as an internal standard ensures the accuracy and reliability of quantitative results. The protocols provided herein offer a robust framework for researchers and clinicians to measure FAEE levels in biological samples, thereby enabling a more comprehensive assessment of an individual's history of alcohol intake. This, in turn, can aid in the diagnosis and management of alcohol-related disorders and in the development of new therapeutic interventions.
References
- 1. Nonoxidative ethanol metabolism in humans—from biomarkers to bioactive lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blood Biomarkers of Alcohol Use: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Fatty Acid Ethyl Esters (FAEEs) in Biological Matrices Using Ethyl Heptadecanoate as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ethanol.[1][2] They have been identified as mediators of ethanol-induced organ damage and serve as sensitive and specific markers of alcohol intake.[3][4][5] Accurate quantification of FAEEs in biological matrices such as plasma, serum, whole blood, and meconium is crucial for clinical and forensic toxicology, as well as for research into alcohol-related pathologies. This application note provides a detailed protocol for the quantification of FAEEs using gas chromatography-mass spectrometry (GC-MS) with ethyl heptadecanoate as an internal standard (IS). This compound is a suitable IS because it is structurally similar to the target FAEEs but is not naturally present in biological samples.
Experimental Protocols
This section outlines the necessary reagents, equipment, and step-by-step procedures for sample preparation and GC-MS analysis.
Reagents and Materials
-
Solvents (HPLC or GC grade): Hexane, Acetone, Ethyl Acetate, Methanol
-
Standards: Ethyl Palmitate (E16:0), Ethyl Oleate (E18:1), Ethyl Stearate (E18:0), Ethyl Linoleate (E18:2), and other relevant FAEEs
-
Internal Standard: this compound (E17:0)
-
Solid Phase Extraction (SPE) Columns: Aminopropyl-silica cartridges
-
Biological Matrix: Plasma, serum, or whole blood
-
Vials: Autosampler vials with inserts
-
Glassware: Pipettes, centrifuge tubes
Standard and Sample Preparation
2.1. Preparation of Stock and Working Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each FAEE standard and the internal standard (this compound) in hexane.
-
Working Standard Mixture: Prepare a mixed FAEE standard working solution by diluting the stock solutions in hexane to a final concentration suitable for creating a calibration curve (e.g., in the range of 10 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in hexane.
2.2. Sample Preparation
This protocol is adapted from established methods for FAEE extraction from plasma or serum.
-
Sample Collection: Collect blood samples in appropriate tubes (e.g., EDTA-containing tubes for plasma).
-
Internal Standard Addition: To 1 mL of the biological sample (plasma, serum, or whole blood), add a known amount of the this compound internal standard working solution.
-
Protein Precipitation: Add 2 mL of cold acetone to the sample, vortex thoroughly for 30 seconds, and centrifuge at 3000 rpm for 10 minutes to precipitate proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 4 mL of hexane, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Evaporation: Carefully transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an aminopropyl-silica SPE cartridge with 3 mL of hexane.
-
Reconstitute the dried extract in 1 mL of hexane and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of hexane to remove interferences.
-
Elute the FAEEs with 3 mL of a 98:2 (v/v) hexane:ethyl acetate solution.
-
-
Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 50 µL of hexane for GC-MS analysis.
GC-MS Analysis
3.1. Instrumentation
-
Gas Chromatograph: Equipped with a split/splitless injector and an autosampler.
-
Mass Spectrometer: Capable of electron ionization (EI) and single ion monitoring (SIM).
-
GC Column: A nonpolar dimethylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
3.2. GC-MS Conditions
-
Injector Temperature: 250°C
-
Injection Volume: 1-2 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Single Ion Monitoring (SIM)
3.3. Single Ion Monitoring (SIM) Parameters
For enhanced sensitivity and specificity, monitor the following characteristic ions (m/z) for FAEEs and the internal standard:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Ethyl Palmitate (E16:0) | 88 | 101 |
| Ethyl Oleate (E18:1) | 88 | 101 |
| Ethyl Stearate (E18:0) | 88 | 101 |
| Ethyl Linoleate (E18:2) | 67 | 88, 101 |
| This compound (E17:0) (IS) | 88 | 101 |
Data Presentation
Quantitative data from method validation studies are summarized below. These tables provide an overview of the expected performance of the analytical method.
Table 1: Method Validation Parameters for FAEE Quantification
This table summarizes typical validation results for the quantification of major FAEEs using this compound as an internal standard.
| Parameter | Ethyl Palmitate | Ethyl Oleate | Ethyl Stearate |
| Linearity Range | 15 - 10,000 ng/mL | 15 - 10,000 ng/mL | 15 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 | > 0.998 |
| Limit of Detection (LOD) | 5 - 10 nM | 5 - 10 nM | 5 - 10 nM |
| Limit of Quantification (LOQ) | 60 nM | 60 nM | 60 nM |
| Accuracy (%) | 90.3 - 109.7 | 90.3 - 109.7 | 90.3 - 109.7 |
| Intra-day Precision (% CV) | 0.7 - 9.3 | 0.7 - 9.3 | 0.7 - 9.3 |
| Inter-day Precision (% CV) | 3.4 - 12.5 | 3.4 - 12.5 | 3.4 - 12.5 |
Data compiled from representative studies.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the quantification of FAEEs from biological samples.
Caption: Workflow for FAEE quantification.
Signaling Pathway (Conceptual)
This diagram illustrates the conceptual pathway from ethanol consumption to the formation of FAEEs and their detection.
Caption: FAEE formation and detection pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and quantitation of fatty acid ethyl esters in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Ethyl Heptadecanoate: Applications and Protocols for the Food and Fragrance Industries
Application Note AP-EH-2025
Introduction
Ethyl heptadecanoate (also known as ethyl margarate) is a fatty acid ethyl ester (FAEE) characterized by a mild, pleasant, and fruity aroma, often associated with apple and pear notes.[1] This document provides a detailed overview of its applications in the food and fragrance industries, along with experimental protocols for its analysis and sensory evaluation. While it is found naturally in some fermented products, its primary use is as a flavoring agent and a fragrance component, as well as a crucial internal standard in analytical chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Synonyms | Ethyl margarate, Heptadecanoic acid ethyl ester | [2] |
| CAS Number | 14010-23-2 | [2] |
| Molecular Formula | C₁₉H₃₈O₂ | [2] |
| Molecular Weight | 298.5 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Melting Point | 28 °C |
Regulatory Status
The regulatory status of this compound as a flavoring agent can be ambiguous. While the related compound, ethyl heptanoate, is listed by the Flavor and Extract Manufacturers Association (FEMA) with the GRAS (Generally Recognized as Safe) number 2437, a specific FEMA GRAS designation for this compound has not been identified in the public domain. Some sources indicate that it is "not for flavor use" or "not for fragrance use" at recommended levels, suggesting limitations or a lack of formal approval in certain contexts. Researchers and developers should therefore exercise due diligence in ensuring compliance with local and international food and fragrance regulations before commercial application.
Applications in the Food Industry
This compound's primary role in the food industry is as a flavoring agent, contributing to the sensory profile of various products.
Flavor Contribution in Fermented Foods and Beverages
This compound has been identified as a volatile component in traditional fermented products, where it contributes to the overall flavor and aroma.
-
Makgeolli (Korean Rice Wine): It is a component of the chemical and sensory profile of this traditional Korean rice wine, enhancing its appeal to consumers. One study identified this compound in commercial makgeolli samples.
-
Fermented Soybean Pastes: It is found as a volatile component in fermented soybean pastes, providing insights into the fermentation process and the development of specific flavor profiles.
Use in Artificial Flavor Formulations
With its characteristic fruity notes, this compound is utilized in the creation of artificial fruit flavors.
-
Apple and Pear Flavors: Its mild and pleasant odor is particularly useful in mimicking the natural aroma of apples and pears in flavor concentrates.
A simplified workflow for the creation of an artificial fruit flavor is depicted in Figure 1.
Figure 1: A simplified workflow for the creation and quality control of an artificial fruit flavor, from initial concept to the final product.
Applications in the Fragrance Industry
In the fragrance industry, this compound is employed as a fragrance ingredient in various perfumes and scented products, valued for its pleasant and fruity aroma. It can be used to impart a rich and appealing scent, enhancing the overall sensory profile of consumer goods.
Application as an Internal Standard in Analytical Chemistry
A significant application of this compound is its use as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) for the quantitative analysis of other volatile compounds, particularly fatty acid ethyl esters (FAEEs). Its chemical similarity to other FAEEs and its relative scarcity in many biological and food matrices make it an ideal candidate for this purpose.
The logic of using an internal standard for quantification is illustrated in Figure 2.
Figure 2: Logical workflow for the quantification of an analyte in a sample using an internal standard like this compound in a GC-MS analysis.
Experimental Protocols
Protocol 1: Quantitative Analysis of Volatile Compounds in a Fermented Beverage using Headspace GC-MS with this compound as an Internal Standard
This protocol describes a general method for the quantification of volatile flavor compounds in a fermented beverage, such as rice wine, using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.
1. Materials and Reagents
-
Fermented beverage sample (e.g., makgeolli)
-
This compound (Internal Standard, ≥99% purity)
-
Sodium chloride (analytical grade)
-
Deionized water
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
2. Preparation of Internal Standard Stock Solution
-
Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of ethanol to prepare a stock solution of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution with ethanol to a concentration of 10 µg/mL.
3. Sample Preparation
-
Pipette 5 mL of the fermented beverage sample into a 20 mL headspace vial.
-
Add 1 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Spike the sample with 50 µL of the 10 µg/mL this compound internal standard solution.
-
Immediately seal the vial with a PTFE/silicone septum and a screw cap.
4. HS-SPME Procedure
-
Place the sealed vial in a heating block or the autosampler's incubation chamber set at a specific temperature (e.g., 60 °C).
-
Equilibrate the sample for a defined period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace of the sample for a set extraction time (e.g., 30 minutes) while maintaining the incubation temperature.
-
After extraction, retract the fiber and immediately insert it into the GC injection port for thermal desorption.
5. GC-MS Analysis
-
Injector: Splitless mode, 250 °C. Desorption time: 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at 40 °C (hold for 3 min), ramp to 230 °C at a rate of 5 °C/min, and hold for 10 min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range: m/z 40-400.
6. Data Analysis and Quantification
-
Identify the peaks corresponding to the analytes of interest and the internal standard (this compound) based on their retention times and mass spectra.
-
Integrate the peak areas of the analytes and the internal standard.
-
Prepare a calibration curve by analyzing standard solutions of the target analytes at different concentrations, each containing the same concentration of the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Calculate the concentration of the analytes in the sample using the calibration curve.
An overview of the analytical workflow is presented in Figure 3.
References
Ethyl Heptadecanoate: A Key Player in Alcohol-Induced Organ Damage
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ethyl heptadecanoate, a non-oxidative metabolite of ethanol, is increasingly recognized for its significant role in the pathophysiology of alcohol-induced organ damage, particularly in the pancreas and liver. As a member of the fatty acid ethyl esters (FAEEs) family, this compound serves as both a specific biomarker of alcohol consumption and a direct mediator of cellular injury. These application notes provide an overview of its importance and detailed protocols for its study.
Introduction to this compound and FAEEs in Alcohol Toxicity
When alcohol is consumed, it is primarily metabolized in the liver through oxidative pathways. However, a smaller, non-oxidative pathway exists in various organs, including the pancreas, liver, and heart, where ethanol is esterified with endogenous fatty acids to form FAEEs.[1] The pancreas exhibits high FAEE synthase activity, leading to a significant accumulation of these metabolites, often at higher concentrations than in other organs.[2] This accumulation is a critical factor in the initiation of organ damage. This compound, an ethyl ester of the 17-carbon fatty acid heptadecanoic acid, is frequently used as an internal standard in the quantification of other FAEEs due to its low endogenous abundance. However, its role as a representative FAEE in toxicological studies is equally important.
The primary mechanism of FAEE-induced cellular injury involves the disruption of intracellular calcium homeostasis.[3] FAEEs trigger a sustained increase in cytosolic calcium levels, primarily through the release of calcium from the endoplasmic reticulum (ER).[2][4] This calcium overload leads to mitochondrial dysfunction, impaired ATP production, and a shift from apoptosis to necrosis, a more inflammatory form of cell death. This process is a key initiating event in conditions such as alcoholic pancreatitis. Furthermore, FAEEs have been shown to induce ER stress, further contributing to cellular damage and inflammation.
Quantitative Data Summary
The following tables summarize key quantitative data related to FAEEs in the context of alcohol consumption and organ damage.
Table 1: FAEE Concentrations in Human Tissues and Fluids
| Biological Matrix | Condition | Total FAEE Concentration | Key FAEEs Detected | Citation |
| Pancreas | Intoxicated Individuals (at time of death) | Higher than any other organ analyzed | Not specified | |
| Adipose Tissue | Chronic Alcoholics (undetectable blood ethanol) | 300 ± 46 nmol/g | Not specified | |
| Adipose Tissue | Nonalcoholic Subjects | 43 ± 13 nmol/g | Not specified | |
| Serum | Hospital Emergency Room Patients (Positive Blood Ethanol) | Correlated with blood ethanol (r=0.57) | Saturated FAEEs enriched | |
| Plasma | Chronic Alcohol Abuse | 15,086 ng/mL | Ethyl palmitate, ethyl oleate | |
| Plasma | Acute Alcohol Abuse | 4,250 ng/mL | Ethyl palmitate, ethyl oleate | |
| Serum | Alcoholic Pancreatitis | 103.1 nmol/L | Not specified | |
| Serum | Alcohol Intoxication | 205 nmol/L | Not specified | |
| Serum | Nonalcoholic Pancreatitis | 8 nmol/L | Not specified | |
| Serum | Controls | 1.7 nmol/L | Not specified |
Table 2: In Vitro Effects of Ethanol and FAEEs on Pancreatic Acinar Cells
| Cell Type | Treatment | Concentration | Effect | Citation |
| Rat Pancreatic Acinar (AR42J) | Ethanol | 800 mg% (6h) | ~10-fold increase in FAEEs (60 nmol/25x10^6 cells) | |
| Rat Pancreatic Acinar (AR42J) | Ethanol | 100 mg% (6h) | FAEEs at 5.4 nmol/25x10^6 cells | |
| Rat Pancreatic Acinar (AR42J) | Ethanol | 200, 400, 800 mg% | Concentration-dependent apoptosis (10%, 12%, 13% vs 5% control) | |
| Human Pancreatic Acini | FAEEs | 50 µM | Time-dependent increase in trypsin and cathepsin B activity | |
| Human Pancreatic Acini | FAEEs | 50 µM | Time-dependent increase in secretion of IL-6, IL-8, TNF-α |
Experimental Protocols
Protocol 1: Quantification of this compound and other FAEEs in Biological Samples by GC-MS
This protocol describes the extraction and quantification of FAEEs from plasma or tissue homogenates using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
Materials:
-
Biological sample (plasma, tissue homogenate)
-
This compound (internal standard)
-
Acetone, cold
-
Hexane
-
Aminopropyl silica solid-phase extraction (SPE) columns
-
GC-MS system with a nonpolar dimethylpolysiloxane column
Procedure:
-
Sample Preparation:
-
To 1 mL of plasma or tissue homogenate, add a known amount of this compound internal standard.
-
Add 3 mL of cold acetone, vortex for 1 minute, and centrifuge at 1400 x g for 10 minutes to precipitate proteins.
-
-
Lipid Extraction:
-
Transfer the supernatant to a new tube.
-
Perform a two-step liquid-liquid extraction with 3 mL of hexane each time.
-
Combine the hexane layers and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried lipid extract in a small volume of hexane.
-
Condition an aminopropyl silica SPE column according to the manufacturer's instructions.
-
Load the sample onto the column.
-
Wash the column to remove interfering substances.
-
Elute the FAEEs with an appropriate solvent mixture (e.g., hexane:diethyl ether).
-
Evaporate the eluate to dryness.
-
-
GC-MS Analysis:
-
Reconstitute the final sample in a small volume of hexane (e.g., 50-100 µL).
-
Inject 1 µL of the sample into the GC-MS.
-
GC Parameters (example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 5°C/min to 300°C and hold for 10-15 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters (example):
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target FAEEs and the internal standard.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of FAEE standards and the internal standard.
-
Calculate the concentration of each FAEE in the sample based on the peak area ratio to the internal standard and the standard curve.
-
Protocol 2: In Vitro FAEE-Induced Cytotoxicity Assay in Pancreatic Acinar Cells
This protocol details a method to assess the cytotoxic effects of FAEEs on isolated pancreatic acinar cells by measuring the release of lactate dehydrogenase (LDH).
Materials:
-
Isolated primary pancreatic acinar cells or a suitable cell line (e.g., AR42J)
-
Culture medium (e.g., DMEM with 5% FBS)
-
FAEE stock solution (dissolved in a suitable vehicle like ethanol)
-
LDH cytotoxicity assay kit
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed pancreatic acinar cells in a 96-well plate at an appropriate density and allow them to adhere and equilibrate overnight.
-
-
Treatment:
-
Prepare different concentrations of FAEEs (e.g., 10, 20, 50, 100 µM) in culture medium. Include a vehicle control (medium with the same concentration of the solvent used for the FAEE stock).
-
Remove the old medium from the cells and add 100 µL of the FAEE-containing medium or control medium to the respective wells.
-
Incubate the plate for a desired time period (e.g., 1, 2, 6, 12, 24 hours) at 37°C in a humidified incubator.
-
-
LDH Assay:
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.
-
Typically, this involves transferring a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength (usually around 490-520 nm) using a microplate reader.
-
-
Data Analysis:
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100
-
Protocol 3: Western Blot Analysis of ER Stress Markers (GRP78 and CHOP) in Liver Tissue
This protocol outlines the procedure for detecting the expression of the ER stress markers GRP78 (BiP) and CHOP in liver tissue from alcohol-exposed animal models.
Materials:
-
Liver tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against GRP78, CHOP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize liver tissue in ice-cold RIPA buffer.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GRP78 and CHOP (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Perform densitometric analysis of the protein bands using appropriate software.
-
Normalize the expression of GRP78 and CHOP to the loading control.
-
Visualizations
Signaling Pathway of FAEE-Induced Pancreatic Acinar Cell Injury
References
- 1. PATHOPHYSIOLOGY AND BIOMARKER POTENTIAL OF FATTY ACID ETHYL ESTER ELEVATION DURING ALCOHOLIC PANCREATITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid ethyl esters. Ethanol metabolites that reflect ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: Preparation of Ethyl Heptadecanoate Standard Solutions
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of ethyl heptadecanoate standard solutions for use as an internal standard or for calibration in quantitative analytical methods, such as gas chromatography (GC).
Introduction
This compound (C19H38O2, MW: 298.50) is a fatty acid ethyl ester (FAEE) commonly utilized as an internal standard in the analysis of other fatty acid esters.[1] Its use is advantageous because odd-chain fatty acids like heptadecanoic acid are not typically found in high concentrations in most biological samples of plant or animal origin.[1] This minimizes the risk of interference with endogenous compounds. Accurate preparation of standard solutions is critical for the precise quantification of target analytes. This protocol outlines the necessary steps for preparing a primary stock solution and subsequent working standards.
Physicochemical Properties and Solubility
This compound is a solid at room temperature with a melting point of approximately 28°C.[2] It is characterized as a waxy solid or a colorless to pale yellow liquid above its melting point.[2] It is readily soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), hexane, and other nonpolar solvents, but is sparingly soluble in aqueous solutions.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₈O₂ | |
| Molecular Weight | 298.50 g/mol | |
| CAS Number | 14010-23-2 | |
| Appearance | Solid below 28°C, liquid above 28°C | |
| Purity | ≥95-97% (Varies by supplier) |
Experimental Protocols
Materials and Equipment
-
Chemicals:
-
This compound (≥97% purity)
-
High-purity solvent (e.g., Hexane, Ethanol, Isooctane, or DMSO, HPLC or GC grade)
-
-
Equipment:
-
Calibrated analytical balance (readability to 0.01 mg)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated micropipettes and tips
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Ultrasonic bath
-
Protocol 1: Preparation of a Primary Stock Solution (e.g., 10 mg/mL)
-
Weighing: Accurately weigh 100 mg of this compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid into a 10 mL Class A volumetric flask.
-
Solvent Addition: Add approximately 7-8 mL of the chosen solvent (e.g., hexane).
-
Mixing: Cap the flask and mix thoroughly using a vortex mixer. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Diluting to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add the solvent to the calibration mark on the flask.
-
Homogenization: Invert the flask 15-20 times to ensure the solution is homogeneous.
-
Transfer and Labeling: Transfer the solution to a clearly labeled storage vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.
Table 2: Example Masses for Preparing Stock Solutions
| Target Concentration | Mass of this compound | Final Volume |
| 1 mg/mL | 10 mg | 10 mL |
| 5 mg/mL | 50 mg | 10 mL |
| 10 mg/mL | 100 mg | 10 mL |
Protocol 2: Preparation of Working Standard Solutions via Serial Dilution
Working standards are prepared by diluting the primary stock solution. These are often used to create a calibration curve for instrument quantification.
-
Labeling: Prepare and label a series of volumetric flasks or vials for each desired concentration.
-
First Dilution: Transfer a calculated volume of the primary stock solution into the first volumetric flask. For example, to prepare a 1 mg/mL working standard from a 10 mg/mL stock, transfer 1 mL of the stock solution into a 10 mL volumetric flask.
-
Diluting to Volume: Add the appropriate solvent to the calibration mark.
-
Homogenization: Cap and invert the flask 15-20 times to ensure homogeneity.
-
Serial Dilution: Repeat the process to create standards with progressively lower concentrations.
Table 3: Example Serial Dilution Scheme from a 10 mg/mL Stock Solution
| Target Concentration | Volume of Stock (10 mg/mL) | Final Volume |
| 1.0 mg/mL | 1.0 mL | 10 mL |
| 0.5 mg/mL | 0.5 mL | 10 mL |
| 0.1 mg/mL | 100 µL | 10 mL |
| 0.05 mg/mL | 50 µL | 10 mL |
| 0.01 mg/mL | 10 µL | 10 mL |
Storage and Stability
The stability of fatty acid esters is critical for ensuring accurate and reproducible results. Factors such as temperature, light, and exposure to air can lead to degradation.
-
Pure Compound: The pure, solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).
-
Stock Solutions: Once prepared, stock solutions should be aliquoted into smaller vials to prevent contamination and degradation from repeated freeze-thaw cycles.
Table 4: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Up to 1 month | |
| -80°C | Up to 6 months |
Workflow Diagram
The following diagram illustrates the logical workflow for the preparation of this compound standard solutions.
Caption: Workflow for Standard Solution Preparation.
Safety Precautions
-
Always handle this compound and organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Review the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.
-
Organic solvents are often flammable; keep them away from ignition sources.
References
Application Notes and Protocols for Solid-Phase Extraction of Fatty Acid Ethyl Esters (FAEEs) with Ethyl Heptadecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Ethyl Esters (FAEEs) are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids with ethanol. They have emerged as sensitive and specific markers for acute and chronic alcohol consumption and are implicated in alcohol-induced organ damage, particularly to the pancreas and liver. Accurate quantification of FAEEs in various biological matrices is crucial for clinical and forensic toxicology, as well as for research into the mechanisms of alcohol-related diseases.
Solid-Phase Extraction (SPE) is a widely used technique for the selective isolation and concentration of FAEEs from complex biological samples prior to chromatographic analysis. This method offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract purity. The use of an appropriate internal standard is critical for accurate quantification, compensating for analyte losses during sample preparation and instrumental analysis. Ethyl heptadecanoate (C17:0 ethyl ester) is a commonly employed internal standard for FAEE analysis due to its similar chemical properties to the target analytes and its absence in biological samples.
These application notes provide a detailed protocol for the solid-phase extraction of FAEEs from biological matrices using this compound as an internal standard, followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Experimental Protocols
This section details the methodology for the extraction and quantification of FAEEs. The protocol is a generalized procedure based on established methods and may require optimization for specific sample types and laboratory conditions.
Materials and Reagents
-
Solvents (HPLC or GC grade): n-hexane, acetone, methanol, isopropanol
-
Internal Standard: this compound solution (e.g., 1 mg/mL in hexane)
-
FAEE Standards: Certified reference materials of individual FAEEs (e.g., ethyl palmitate, ethyl oleate, ethyl stearate, ethyl myristate, ethyl linoleate)
-
SPE Cartridges: Aminopropyl-silica or silica gel cartridges (e.g., 500 mg, 3 mL)
-
Reagents: Nitrogen gas (high purity)
-
Glassware: Conical glass centrifuge tubes, vials with Teflon-lined caps
Sample Preparation
The initial sample preparation will vary depending on the matrix (e.g., plasma, serum, whole blood, hair, tissue homogenate). A general procedure for plasma is outlined below.
-
Sample Collection and Storage: Collect blood in EDTA-containing tubes. Separate plasma by centrifugation. Samples should be stored at -80°C until analysis to prevent FAEE degradation.
-
Internal Standard Spiking: To a 1 mL plasma sample in a glass tube, add a known amount of this compound internal standard solution. The amount should be chosen to be within the linear range of the calibration curve.
-
Protein Precipitation: Add 2 mL of cold acetone to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.
-
Liquid-Liquid Extraction: Add 4 mL of n-hexane to the supernatant. Vortex for 2 minutes and then centrifuge at 1500 x g for 5 minutes to separate the phases.
-
Collection of Organic Phase: Transfer the upper hexane layer containing the lipids and FAEEs to a new glass tube.
-
Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a small volume of n-hexane (e.g., 200 µL) for loading onto the SPE cartridge.
Solid-Phase Extraction (SPE) Procedure
-
Cartridge Conditioning: Condition the aminopropyl-silica SPE cartridge by passing 3 mL of n-hexane through it. Do not allow the cartridge to dry out.
-
Sample Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of n-hexane to elute interfering non-polar compounds. Collect the eluate. A second wash step with a slightly more polar solvent may be employed if further cleanup is necessary, but care must be taken not to elute the FAEEs.
-
Elution: Elute the FAEEs from the cartridge with 3 mL of a suitable solvent mixture, such as hexane:diethyl ether (e.g., 98:2 v/v). The optimal elution solvent should be determined empirically.
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the final residue in a small, precise volume of n-hexane (e.g., 50 µL) and transfer to a GC vial for analysis.
GC-MS Analysis
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.
-
Ions to Monitor: Select characteristic ions for each FAEE and the this compound internal standard.
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of FAEEs using SPE and this compound as an internal standard.
Table 1: Method Validation Parameters for FAEEs in Human Plasma[1][2]
| Parameter | Ethyl Palmitate | Ethyl Oleate | Ethyl Stearate |
| Limit of Detection (LOD) | 5 - 10 nM | 5 - 10 nM | 5 - 10 nM |
| Limit of Quantification (LOQ) | 60 nM | 60 nM | 60 nM |
| Intra-assay Precision (CV%) | < 7% (for total FAEEs) | < 7% (for total FAEEs) | < 7% (for total FAEEs) |
| Instrument Precision (CV%) | 0.3% | 0.4% | 0.7% |
Table 2: Method Validation Parameters for FAEEs in Human Whole Blood[3][4]
| Parameter | Ethyl Myristate | Ethyl Palmitate | Ethyl Stearate | Ethyl Oleate |
| Limit of Detection (LOD) | 5 - 50 ng/mL | 5 - 50 ng/mL | 5 - 50 ng/mL | 5 - 50 ng/mL |
| Limit of Quantification (LOQ) | 15 - 200 ng/mL | 15 - 200 ng/mL | 15 - 200 ng/mL | 15 - 200 ng/mL |
| Linearity (r²) | > 0.998 | > 0.998 | > 0.998 | > 0.998 |
| Accuracy (%) | 90.3 - 109.7% | 90.3 - 109.7% | 90.3 - 109.7% | 90.3 - 109.7% |
| Intra-day Precision (CV%) | 0.7 - 9.3% | 0.7 - 9.3% | 0.7 - 9.3% | 0.7 - 9.3% |
| Inter-day Precision (CV%) | 3.4 - 12.5% | 3.4 - 12.5% | 3.4 - 12.5% | 3.4 - 12.5% |
Table 3: Method Validation Parameters for FAEEs in Olive Oil[5]
| Parameter | Value |
| Limit of Detection (LOD) | 0.78 - 1.11 mg/kg |
| Limit of Quantification (LOQ) | 2.35 - 3.33 mg/kg |
| Linearity (r²) | > 0.999 (0.1 - 5.0 mg/L) |
| Recovery (%) | 93.8 - 104.0% |
| Relative Standard Deviation (RSD) | 2.2 - 7.6% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the solid-phase extraction of FAEEs.
Caption: Workflow for FAEE extraction using SPE.
Caption: Role of this compound in SPE-GC-MS.
References
Application Notes and Protocols: Ethyl Heptadecanoate as a Non-Oxidative Metabolite of Ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanol is predominantly metabolized in the body through oxidative pathways. However, a minor fraction undergoes non-oxidative metabolism, leading to the formation of fatty acid ethyl esters (FAEEs). These esters are formed through the enzymatic esterification of fatty acids with ethanol. Ethyl heptadecanoate, a specific FAEE, serves as a valuable biomarker for ethanol consumption due to its longer half-life in the body compared to ethanol itself.[1] Beyond its role as a biomarker, the accumulation of FAEEs, including this compound, in various tissues is implicated in the toxic effects of alcohol abuse, contributing to organ damage.[2][3] These application notes provide a comprehensive overview of this compound as a non-oxidative metabolite of ethanol, including quantitative data, detailed experimental protocols for its analysis, and visualizations of the relevant biochemical and experimental pathways.
Data Presentation
The following tables summarize quantitative data related to the presence of fatty acid ethyl esters (FAEEs), the class of molecules to which this compound belongs, in biological samples following ethanol consumption. It is important to note that many studies report on total FAEEs or a selection of the most abundant species, rather than specifically isolating data for this compound. This compound is often used as an internal standard in these analyses due to its typically low endogenous concentrations.
Table 1: FAEE Concentrations in Human Tissues of Chronic Alcoholics vs. Nonalcoholics
| Tissue | Chronic Alcoholics (nmol/g) | Nonalcoholic Subjects (nmol/g) |
| Adipose Tissue | 300 ± 46 | 43 ± 13 |
Data adapted from Laposata et al., 1989.[2]
Table 2: FAEE Concentrations in Human Plasma in Relation to Blood Alcohol Concentration (BAC)
| Subject Group | Mean Total FAEEs (ng/mL) |
| Acute Alcohol Abuse | 4,250 |
| Chronic Alcohol Abuse | 15,086 |
Data adapted from Ghadanfar et al., 2005.[4]
Table 3: FAEE Concentrations in Patients with Alcoholic Pancreatitis vs. Control Groups
| Patient Group | Median FAEE Levels (nmol/L) |
| Alcoholic Pancreatitis | 103.1 |
| Alcohol Intoxication (without pancreatitis) | 205 |
| Nonalcoholic Pancreatitis | 8 |
| Healthy Controls | 1.7 |
Data adapted from Singh et al., 2021.
Signaling and Metabolic Pathways
The formation of this compound is a result of the non-oxidative metabolism of ethanol, which competes with the primary oxidative pathways.
Non-Oxidative Ethanol Metabolism Pathway
Caption: Formation of this compound via Non-Oxidative Ethanol Metabolism.
Experimental Protocols
The following protocols provide detailed methodologies for the extraction and quantification of this compound and other FAEEs from biological samples.
Protocol 1: Extraction of FAEEs from Whole Blood
This protocol is adapted from methods described for the analysis of FAEEs in blood samples.
Materials:
-
Whole blood sample
-
Internal standard solution (e.g., d5-ethyl palmitate in methanol)
-
Acetone, HPLC grade
-
n-Hexane, HPLC grade
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes (15 mL)
-
Pipettes
Procedure:
-
To a 15 mL glass centrifuge tube, add 1.0 mL of whole blood.
-
Add 100 µL of the internal standard solution.
-
Add 4.0 mL of acetone to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 15 mL glass tube.
-
Add 5.0 mL of n-hexane to the supernatant.
-
Add 2.0 mL of deionized water.
-
Vortex for 1 minute to extract the FAEEs into the hexane layer.
-
Centrifuge at 1500 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of n-hexane for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for FAEE Purification
This protocol is a general procedure for purifying FAEEs from a lipid extract, which can be the extract obtained from Protocol 1.
Materials:
-
Lipid extract containing FAEEs
-
Aminopropyl-bonded silica SPE cartridges (e.g., 500 mg, 3 mL)
-
n-Hexane, HPLC grade
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Condition the aminopropyl SPE cartridge by washing with 5 mL of n-hexane. Do not allow the cartridge to dry.
-
Load the reconstituted lipid extract (from Protocol 1, step 13) onto the SPE cartridge.
-
Wash the cartridge with 5 mL of n-hexane to elute interfering non-polar lipids.
-
Elute the FAEEs with 5 mL of n-hexane. The FAEEs and cholesteryl esters will co-elute.
-
Collect the eluate containing the FAEEs.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the purified extract in a suitable volume of n-hexane for GC-MS analysis.
Protocol 3: Quantification of this compound by GC-MS
The following are typical parameters for the analysis of FAEEs by gas chromatography-mass spectrometry.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: e.g., HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 15°C/min to 180°C
-
Ramp 2: 5°C/min to 250°C, hold for 3 minutes
-
Ramp 3: 20°C/min to 320°C, hold for 12 minutes
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for this compound (C19H38O2): m/z 88, 101, 157, 298 (Quantifier ion is typically m/z 88)
Experimental and Analytical Workflows
The following diagrams illustrate the logical flow of experiments and data analysis for studying this compound as a biomarker.
Experimental Workflow for FAEE Analysis
Caption: Workflow for the analysis of this compound from biological samples.
Logical Relationship in Biomarker Validation
Caption: Logical framework for validating this compound as a biomarker.
Conclusion
This compound, as a member of the FAEE family, is a significant non-oxidative metabolite of ethanol. Its prolonged presence in the body after alcohol consumption makes it a reliable biomarker for assessing both acute and chronic ethanol intake. Furthermore, the accumulation of this compound and other FAEEs in tissues is increasingly recognized as a contributor to alcohol-induced cellular damage. The protocols and data presented here provide a valuable resource for researchers and clinicians working in the fields of alcohol research, toxicology, and drug development. The standardized methodologies for extraction and analysis are crucial for obtaining reproducible and comparable data across different studies, which will further elucidate the role of this compound in the pathophysiology of alcohol-related diseases.
References
- 1. Effects of acute and chronic ethanol exposure on fatty acid ethyl ester synthases in mouse cerebellar membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid ethyl esters in adipose tissue. A laboratory marker for alcohol-related death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid ethyl esters. Ethanol metabolites that reflect ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid ethyl esters: markers of alcohol abuse and alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving peak resolution of ethyl heptadecanoate in gas chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of ethyl heptadecanoate in gas chromatography (GC) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting tailing?
A1: Peak tailing, where the peak is asymmetrically skewed with a "tail," is a common issue when analyzing polar compounds or when there are problems with the GC system's flow path.[1]
-
Chemical Interactions : The most likely cause is the interaction of your analyte with "active sites" within the GC system. These are points in the sample flow path, such as the inlet liner or the front of the GC column, that can form secondary, undesirable interactions with polar functional groups.[2][3] For esters like this compound, this can still be a factor, especially if the system is contaminated.
-
Physical Issues : If all peaks in your chromatogram are tailing, the problem is more likely physical.[1][3] This can include a poor column cut, incorrect column installation depth in the inlet, or "dead volume" in the connections, all of which disrupt the carrier gas flow path.
To resolve peak tailing, consider the following solutions:
-
Inlet Maintenance : Regularly replace the inlet liner with a fresh, deactivated one and replace the septum.
-
Column Maintenance : If the front of the column is contaminated with non-volatile residues, trim 10-20 cm from the inlet end of the column.
-
Check Installation : Re-cut the column to ensure a clean, square cut and reinstall it in the inlet, verifying the correct height according to the manufacturer's instructions.
Q2: My this compound peak is fronting. What is the cause and how can I fix it?
A2: Peak fronting, which has a characteristic "shark fin" shape, is a strong indicator of column overload. This means that more analyte has been introduced onto the column than the stationary phase can adequately handle at that point.
To address peak fronting, you must reduce the amount of analyte introduced onto the column. This can be achieved in several ways:
-
Decrease Injection Volume : The simplest approach is to inject a smaller volume of your sample.
-
Dilute the Sample : If reducing the injection volume is not feasible, dilute your sample in a suitable solvent.
-
Increase the Split Ratio : If using a split injection, increasing the split ratio will vent more of the sample, allowing less to be transferred to the column.
-
Use a Higher Capacity Column : If you cannot change the sample concentration, consider using a column with a higher capacity. This can be achieved by selecting a column with a thicker stationary phase film or a larger internal diameter (ID).
Q3: I have poor resolution between this compound and an adjacent peak. How can I improve the separation?
A3: Poor resolution, or co-elution, occurs when the column fails to sufficiently separate two or more compounds. Resolution in GC is primarily governed by column efficiency, selectivity, and the retention factor. To improve it, you can adjust several key parameters.
-
Optimize the Temperature Program : Lowering the column temperature or reducing the temperature ramp rate generally increases the interaction time of analytes with the stationary phase, which can enhance separation. This is often the most effective first step for improving the resolution of early eluting peaks.
-
Adjust Carrier Gas Flow Rate : The carrier gas flow rate affects how quickly analytes move through the column. An optimal flow rate exists for achieving the best separation; a rate that is too high or too low can lead to poor resolution.
-
Select a Different Stationary Phase : The choice of stationary phase has the greatest impact on selectivity. If optimizing temperature and flow rate does not work, changing to a column with a different stationary phase chemistry may be necessary to resolve the compounds.
Q4: What is the best type of GC column for analyzing this compound?
A4: this compound is a fatty acid ethyl ester (FAEE). The analysis of FAEEs is very similar to that of fatty acid methyl esters (FAMEs), for which polar stationary phases are typically recommended. These phases allow for the separation of fatty acids based on their carbon number and degree of unsaturation.
Commonly used stationary phases include:
-
Polyethylene Glycol (Wax) Phases : Columns like DB-Wax or FAMEWAX are excellent for general-purpose analysis of FAMEs and FAEEs from C4 to C24.
-
Cyanopropyl Phases : For more complex mixtures or when separating isomers (e.g., cis/trans), highly polar cyanopropyl-based columns like the DB-23 or Rt-2560 provide superior resolution.
The choice depends on the complexity of your sample matrix. For simple mixtures, a Wax column is often sufficient, while cyanopropyl columns are preferred for resolving complex isomers.
Q5: Should I use a split or splitless injection for my analysis?
A5: The choice between split and splitless injection depends entirely on the concentration of this compound in your sample.
-
Splitless Injection : This technique is designed for trace analysis where analyte concentrations are very low. The split vent is closed during injection, allowing for the transfer of nearly the entire vaporized sample onto the column, which maximizes sensitivity. However, the lower flow rate into the column can sometimes lead to broader peaks.
-
Split Injection : This is the preferred method for samples with higher analyte concentrations. A high carrier gas flow is used, and only a small, predetermined fraction of the sample enters the column, while the rest is vented. This prevents column overload (and peak fronting) and results in sharp, narrow peaks.
Q6: Do I need to derivatize my sample before analysis?
A6: The compound of interest, this compound, is already an ester and does not require derivatization. However, if your starting material is heptadecanoic acid (the free fatty acid), then derivatization is a critical step.
Free fatty acids are highly polar due to their carboxylic acid group, which leads to significant peak tailing from interactions with the GC system. Converting the acid to its corresponding methyl or ethyl ester (FAME or FAEE) neutralizes this polar group. This process:
-
Increases the volatility of the analyte.
-
Improves thermal stability.
-
Significantly reduces peak tailing, leading to sharper, more symmetrical peaks and better resolution.
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Troubleshooting of Poor Peak Shape
If you are observing peak tailing or fronting, the following workflow can help you diagnose and resolve the issue.
References
Preventing degradation of ethyl heptadecanoate during sample prep.
Welcome to the technical support center for ethyl heptadecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the ethyl ester of the saturated fatty acid, heptadecanoic acid. It is often used as an internal standard in the quantification of other fatty acid ethyl esters (FAEEs) in biological samples due to its natural rarity.[1][2][3] Its stability throughout the sample preparation process is critical for accurate and reproducible quantitative analysis. Degradation of the internal standard can lead to an overestimation of the target analytes.
Q2: What are the primary degradation pathways for this compound during sample preparation?
The two main degradation pathways for this compound are:
-
Hydrolysis: The ester bond is susceptible to cleavage in the presence of water, which is catalyzed by acidic or basic conditions, yielding heptadecanoic acid and ethanol.[4][5]
-
Oxidation: Although saturated fatty acid esters are less prone to oxidation than their unsaturated counterparts, oxidation can still occur, especially at elevated temperatures and in the presence of pro-oxidants.
Q3: What are the optimal storage conditions for this compound standards and samples?
To maintain the integrity of this compound in stock solutions and prepared samples, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at or below -20°C. | Minimizes the rates of both hydrolysis and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents exposure to oxygen, thus inhibiting oxidation. |
| Light | Protect from light using amber vials or by storing in the dark. | Light can promote photodegradation. |
| Container | Use high-quality, non-reactive glass vials with PTFE-lined caps. | Prevents contamination and analyte adsorption to the container surface. |
Q4: How can I prevent hydrolysis of this compound during extraction?
To prevent hydrolysis, it is crucial to control the pH of your sample and extraction solvents. Avoid strongly acidic or basic conditions. If your sample matrix is acidic or basic, consider neutralizing it before extraction. Using buffered extraction solvents can also help maintain a neutral pH.
Q5: What is the recommended approach to prevent oxidation during sample preparation?
Oxidation can be minimized by:
-
Adding Antioxidants: Incorporating an antioxidant such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or a tocopherol (Vitamin E) analogue into your extraction solvent is a common practice.
-
Using Degassed Solvents: Solvents can be degassed by sparging with an inert gas like nitrogen to remove dissolved oxygen.
-
Limiting Exposure to Air: Work quickly and keep sample vials capped whenever possible. Blanketing samples with nitrogen can also be effective.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sample preparation of this compound.
Problem 1: Low recovery of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Optimize your extraction solvent and methodology. For solid samples, consider techniques like Soxhlet or pressurized liquid extraction. Ensure adequate solvent-to-sample ratio and extraction time. |
| Hydrolysis | Check the pH of your sample and extraction solvent. Buffer to a neutral pH if necessary. Avoid strong acids or bases. |
| Oxidative Degradation | Add an antioxidant (e.g., 0.01% BHT) to the extraction solvent. Work under low light and use degassed solvents. |
| Adsorption to Surfaces | Use silanized glassware and polypropylene tubes to minimize surface adsorption. |
| Evaporation Loss | During solvent evaporation steps, use a gentle stream of nitrogen and a controlled temperature (not exceeding 40°C). Avoid evaporating to complete dryness. |
Problem 2: High variability in results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize every step of your protocol, including timings, temperatures, and volumes. |
| Variable Degradation | Ensure consistent control of exposure to light, air, and extreme pH for all samples. |
| Instrumental Variability | Check the performance of your analytical instrument (e.g., GC-MS, LC-MS) by injecting a series of standards to confirm stability and reproducibility. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma for GC-MS Analysis
This protocol is adapted from a method for the determination of fatty acid ethyl esters in human plasma.
Materials:
-
Plasma sample
-
Internal standard solution: this compound in ethanol
-
Acetone, pre-chilled at -20°C
-
Hexane
-
Aminopropyl silica solid-phase extraction (SPE) cartridges
-
GC-MS system
Procedure:
-
Sample Spiking: To 1 mL of plasma, add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add 2 mL of ice-cold acetone, vortex for 30 seconds, and centrifuge at 3000 x g for 10 minutes to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 3 mL of hexane, vortex for 1 minute, and centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Solid-Phase Extraction (SPE):
-
Condition an aminopropyl silica SPE cartridge with 3 mL of hexane.
-
Load the hexane (upper) layer from the liquid-liquid extraction onto the SPE cartridge.
-
Wash the cartridge with 3 mL of hexane to remove interfering lipids.
-
Elute the FAEEs, including this compound, with 2 mL of dichloromethane.
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution and Analysis: Reconstitute the residue in a small volume of hexane (e.g., 50 µL) and inject 1 µL into the GC-MS.
Visualizations
Caption: Experimental workflow for the extraction of this compound from plasma.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Injection Parameters for Ethyl Heptadecanoate Analysis
Welcome to the technical support center for the analysis of ethyl heptadecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing gas chromatography (GC) injection parameters and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analyses?
A1: this compound is the ethyl ester of heptadecanoic acid, a 17-carbon saturated fatty acid. It is often used as an internal standard in the quantitative analysis of fatty acid ethyl esters (FAEEs) and other lipids by gas chromatography (GC).[1][2] Its utility as an internal standard stems from the fact that odd-numbered fatty acids like heptadecanoic acid are not commonly found in most biological samples from nature.[3]
Q2: Which analytical technique is most suitable for this compound analysis?
A2: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective technique for the analysis of this compound and other fatty acid esters.[1][4] GC-MS provides high sensitivity and specificity, allowing for accurate quantification and confirmation of the analyte.
Q3: What are the key injection parameters to optimize for this compound analysis?
A3: The primary injection parameters to optimize include the injection mode (split or splitless), injector temperature, injection volume, and split ratio (if applicable). These parameters significantly impact peak shape, sensitivity, and reproducibility.
Q4: Should I use a split or splitless injection for my analysis?
A4: The choice between split and splitless injection depends on the concentration of your analyte.
-
Split injection is suitable for high-concentration samples where only a portion of the sample needs to enter the column to avoid overloading. It generally results in sharper peaks.
-
Splitless injection is ideal for trace analysis of low-concentration samples, as it transfers the majority of the sample onto the column, maximizing sensitivity.
Troubleshooting Guide
This guide addresses common problems encountered during the GC analysis of this compound, focusing on issues related to injection parameters.
| Problem | Potential Causes | Recommended Solutions |
| No Peaks or Very Small Peaks | - No sample injected.- Injector or detector temperature is incorrect.- Leak in the system.- Column not installed correctly. | - Confirm the syringe is drawing and injecting the sample.- Verify and stabilize injector and detector temperatures.- Perform a leak check.- Reinstall the column according to the manufacturer's instructions. |
| Peak Tailing or Fronting | - Column overload due to high sample concentration or large injection volume.- Active sites in the inlet liner or on the column.- Improper sample vaporization. | - Reduce the injection volume or use a higher split ratio.- Use a deactivated inlet liner and/or condition the column.- Optimize the injector temperature to ensure complete vaporization. |
| Poor Reproducibility (Varying Peak Areas) | - Inconsistent injection volume.- Leaks in the injector septum.- Sample discrimination in the injector. | - Use an autosampler for precise injections.- Replace the septum regularly.- Optimize the injector temperature and consider using a deactivated liner with glass wool to aid in vaporization. |
| Ghost Peaks or Carryover | - Contamination from the syringe, septum, or inlet liner.- Sample residue from previous injections. | - Rinse the syringe with a clean solvent before each injection.- Use high-quality, low-bleed septa.- Clean or replace the inlet liner regularly.- Perform blank solvent injections to check for carryover. |
| Split Peaks | - Improper column installation.- Mismatch between solvent and stationary phase polarity.- Condensation of the sample in the injector or at the head of the column. | - Re-cut and reinstall the column ensuring a clean, square cut.- If using a polar solvent with a non-polar column, consider solvent-focusing or analyte-focusing techniques by adjusting the initial oven temperature.- Ensure the injector temperature is high enough for rapid vaporization. |
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common injection-related issues.
Caption: A logical workflow for troubleshooting common GC injection problems.
Experimental Protocols & Data
Experimental Protocol: Quantitative Analysis of this compound using GC-MS
This protocol provides a general methodology for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or isooctane) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
For unknown samples, perform a lipid extraction if necessary. A common method involves precipitation with a cold solvent like methanol, followed by extraction with hexane.
-
Add a known amount of an internal standard (if this compound is the analyte, another odd-chain fatty acid ester like ethyl pentadecanoate could be used) to all standards and samples.
2. GC-MS Parameters:
-
The following table provides a starting point for GC-MS parameters. These should be optimized for your specific application.
| Parameter | Recommended Setting |
| GC System | Agilent 6890 GC with 5975C MS or similar |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 1 min, ramp at 25 °C/min to 200 °C, then ramp at 3 °C/min to 230 °C, and hold for 5 min. |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and/or full scan for identification. |
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples using the calibration curve.
Quantitative Data: Effect of Injection Parameters on Peak Area
The following table summarizes hypothetical data illustrating the impact of varying injection parameters on the peak area of this compound. This data is for illustrative purposes to guide optimization.
| Injection Mode | Injector Temp. (°C) | Injection Volume (µL) | Split Ratio | Relative Peak Area |
| Split | 250 | 1 | 50:1 | 100 |
| Split | 250 | 1 | 100:1 | 52 |
| Split | 280 | 1 | 50:1 | 115 |
| Splitless | 250 | 1 | N/A | 5,230 |
| Splitless | 280 | 1 | N/A | 5,890 |
| Splitless | 250 | 2 | N/A | 9,850 (potential for overload) |
Note: Relative Peak Area is normalized to the first entry. This data demonstrates that splitless injection significantly increases the response compared to split injection. Increasing the injector temperature can also enhance the signal, while a higher split ratio reduces it.
Signaling Pathway and Experimental Workflow Visualization
The diagram below illustrates the general experimental workflow for the GC-MS analysis of this compound.
Caption: A simplified workflow for the GC-MS analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal standard for Fatty Acid EthylEster(FAEE Biodiesel) - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting low recovery of ethyl heptadecanoate in extractions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of ethyl heptadecanoate during extractions.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its extraction?
A1: this compound is a long-chain fatty acid ethyl ester (FAEE). Its key properties are a high molecular weight (298.51 g/mol ), a low melting point (27-29°C), and very low water solubility.[1] It exhibits excellent solubility in organic solvents, a critical factor for selecting an appropriate extraction solvent.
Q2: I am experiencing low recovery of this compound in my liquid-liquid extraction (LLE). What are the common causes?
A2: Low recovery in LLE can stem from several factors:
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Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for partitioning this compound from the sample matrix.
-
Emulsion Formation: The formation of an emulsion between the aqueous and organic layers can trap the analyte, preventing complete phase separation.
-
Insufficient Phase Separation: Incomplete separation of the aqueous and organic layers will lead to loss of the analyte.
-
Incorrect pH: While this compound is a neutral molecule, the pH of the aqueous phase can influence the characteristics of the sample matrix, potentially hindering the extraction.
-
Analyte Degradation: Although generally stable, prolonged exposure to harsh conditions could potentially lead to degradation.
Q3: How can I prevent or break an emulsion during the LLE of this compound?
A3: Emulsion formation is a common issue when extracting lipids. Here are some strategies to address it:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times.
-
"Salting Out": Add sodium chloride (NaCl) to the aqueous phase to increase its ionic strength, which can help break the emulsion.
-
Centrifugation: Centrifuging the mixture can facilitate the separation of the layers.
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.
-
Filtration: Passing the mixture through a glass wool plug can help to separate the phases.
Q4: What factors should I consider when developing a solid-phase extraction (SPE) method for this compound?
A4: For successful SPE, consider the following:
-
Sorbent Selection: A non-polar sorbent (like C18 or C8) is typically used for the reverse-phase extraction of hydrophobic compounds like this compound from a polar sample matrix. For normal-phase SPE from a non-polar matrix, a polar sorbent like silica or aminopropyl would be appropriate.
-
Conditioning and Equilibration: Properly conditioning and equilibrating the SPE cartridge is crucial for consistent analyte retention.
-
Sample Loading: The flow rate during sample loading should be slow enough to allow for proper interaction between the analyte and the sorbent.
-
Washing: The wash solvent should be strong enough to remove interferences without eluting the this compound.
-
Elution: The elution solvent must be strong enough to overcome the interactions between the analyte and the sorbent for complete recovery.
Q5: My this compound recovery is low even with SPE. What should I troubleshoot?
A5: Low recovery in SPE can be due to:
-
Analyte Breakthrough: The analyte may not be retained on the sorbent during sample loading. This can happen if the sample solvent is too strong or the sorbent capacity is exceeded.
-
Premature Elution: The analyte may be eluted during the wash step if the wash solvent is too strong.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
-
Irreversible Binding: In rare cases, the analyte might irreversibly bind to the sorbent.
Data Presentation
Table 1: Physicochemical Properties and Estimated Solubility of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₈O₂ | |
| Molecular Weight | 298.51 g/mol | [1] |
| Melting Point | 27 - 29 °C | |
| Boiling Point | 199 - 201 °C at 10 mmHg | |
| Water Solubility | Very low (estimated <1 mg/L) | |
| Solubility in DMSO | 6.06 mg/mL | |
| Estimated Solubility in Hexane | High | |
| Estimated Solubility in Ethyl Acetate | High | |
| Estimated Solubility in Methanol | Moderate | |
| Estimated Solubility in Acetonitrile | Moderate to Low |
Note: Estimated solubilities are based on the behavior of similar long-chain fatty acid esters. Experimental verification is recommended for quantitative applications.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from an Oily Matrix
Objective: To extract this compound from a non-aqueous, oily sample.
Materials:
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Sample containing this compound in an oil matrix.
-
Hexane
-
Acetonitrile
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Glassware
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation: Dissolve a known amount of the oily sample in hexane (e.g., 1 g in 10 mL).
-
Liquid-Liquid Partitioning:
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Transfer the hexane solution to a separatory funnel.
-
Add an equal volume of acetonitrile.
-
Gently invert the funnel 20-30 times to allow for partitioning of the more polar lipids into the acetonitrile layer, while the bulk of the nonpolar triglycerides remains in the hexane layer.
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Allow the layers to separate. If an emulsion forms, refer to the FAQ on breaking emulsions.
-
Drain the lower acetonitrile layer into a clean flask.
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Repeat the extraction of the hexane layer with a fresh portion of acetonitrile.
-
Combine the acetonitrile extracts.
-
-
Washing:
-
Add the combined acetonitrile extracts back to the separatory funnel.
-
Add an equal volume of hexane and wash the acetonitrile phase to remove any remaining nonpolar interferences.
-
Discard the upper hexane layer.
-
-
Aqueous Wash:
-
To the acetonitrile extract, add an equal volume of saturated NaCl solution to remove any water-soluble impurities.
-
Gently mix and allow the layers to separate.
-
Discard the lower aqueous layer.
-
-
Drying and Concentration:
-
Transfer the acetonitrile layer to a clean, dry flask and add a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Decant or filter the dried extract into a pre-weighed round-bottom flask.
-
Evaporate the solvent using a rotary evaporator or a stream of nitrogen.
-
-
Quantification:
-
Once the solvent is fully evaporated, re-dissolve the residue in a known volume of an appropriate solvent (e.g., hexane) for analysis by GC or HPLC.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from a Biological Fluid (e.g., Plasma)
Objective: To isolate and concentrate this compound from a complex aqueous biological matrix.
Materials:
-
Plasma sample containing this compound.
-
C18 SPE cartridge (e.g., 500 mg, 3 mL).
-
Methanol
-
Water (HPLC grade)
-
Hexane
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw the plasma sample to room temperature.
-
Centrifuge the sample to pellet any particulate matter.
-
To 1 mL of plasma, add 2 mL of methanol to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 3 mL of hexane.
-
Wash the cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water. Do not allow the cartridge to go dry after this step.
-
-
Sample Loading:
-
Load the supernatant from the sample pre-treatment step onto the SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 50:50 v/v) to remove more polar interferences.
-
-
Drying:
-
Dry the SPE cartridge under a high vacuum for 10-15 minutes to remove any residual water.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the this compound from the cartridge with 3 mL of hexane.
-
Apply a gentle vacuum to ensure all the solvent is collected.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent for analysis.
-
Mandatory Visualizations
Caption: Troubleshooting flowchart for low recovery of this compound.
References
Minimizing interference in ethyl heptadecanoate detection.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference during the detection of ethyl heptadecanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
A1: The most significant source of interference in the analysis of this compound, particularly in biological samples, is the "matrix effect."[1][2][3][4] The sample matrix refers to all components within the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. These components can co-elute with this compound and interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement, which can affect the accuracy and reproducibility of an analysis.
Q2: How can I minimize matrix effects in my experiments?
A2: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are used to clean up the sample by removing interfering matrix components before analysis.
-
Chromatographic Separation: Optimizing the gas chromatography (GC) or liquid chromatography (LC) method can help separate this compound from co-eluting matrix components.
-
Use of Internal Standards: A stable isotope-labeled internal standard is the preferred method to compensate for matrix effects, as it behaves similarly to the analyte during sample preparation and analysis.
-
Dilution: A simple and effective method to reduce the concentration of interfering matrix components is to dilute the sample.
Q3: Which sample preparation technique is best for my samples?
A3: The choice of sample preparation technique depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can effectively remove phospholipids, a major source of interference in biological samples. It offers high recovery rates and good chromatographic performance.
-
Liquid-Liquid Extraction (LLE): A powerful technique for separating analytes based on their solubility in two immiscible liquids. It can offer high selectivity.
-
Protein Precipitation (PPT): A simple and rapid method for removing proteins from biological samples like plasma and serum. However, it may not effectively remove other interfering substances like phospholipids, leading to significant matrix effects.
Q4: Can this compound be used as an internal standard?
A4: Yes, this compound is often used as an internal standard for the quantification of other fatty acid ethyl esters (FAEEs) in various matrices.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape or Peak Tailing in GC Analysis
| Possible Cause | Troubleshooting Steps |
| Active sites in the GC inlet or column | Clean or replace the inlet liner. Use a deactivated liner. |
| Column contamination | Bake out the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column or replace it. |
| Inappropriate injector temperature | Optimize the injector temperature. A temperature that is too low can cause slow vaporization, while a temperature that is too high can cause thermal degradation. |
| Sub-optimal carrier gas flow rate | Ensure the carrier gas flow rate is optimal for the column dimensions and analysis conditions. |
Issue 2: Low Analyte Signal or No Peak Detected
| Possible Cause | Troubleshooting Steps |
| Inefficient extraction from the sample matrix | Review and optimize the sample preparation protocol. Ensure the chosen solvent is appropriate for this compound. Consider a different extraction technique (e.g., switch from LLE to SPE). |
| Analyte degradation | Ensure samples are stored properly and processed in a timely manner. Avoid exposure to extreme pH or temperatures during sample preparation. |
| Ion suppression due to matrix effects | Improve sample cleanup to remove interfering matrix components. Dilute the sample extract before injection. Use a stable isotope-labeled internal standard to compensate for signal loss. |
| Incorrect MS/MS parameters | Optimize the mass spectrometer parameters, including precursor and product ions, collision energy, and dwell time for this compound. |
Issue 3: High Signal Variability (Poor Precision)
| Possible Cause | Troubleshooting Steps |
| Inconsistent sample preparation | Ensure consistent vortexing times, centrifugation speeds, and solvent volumes for all samples. Use an automated liquid handler if available. |
| Variable matrix effects between samples | Employ a more robust sample cleanup method like SPE. Use a stable isotope-labeled internal standard to normalize the response. |
| Injector issues | Check for leaks in the injector. Ensure the syringe is functioning correctly and the injection volume is consistent. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the recovery rates of fatty acid ethyl esters (FAEEs) using different sample preparation techniques. While specific data for this compound is limited, these values for similar compounds provide a useful comparison.
| Sample Preparation Technique | Analyte(s) | Matrix | Average Recovery (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | Four FAEEs | Olive Oil | 93.8 - 104.0 | Provides clean extracts, reduces matrix effects. | Can be more time-consuming and costly than other methods. |
| Solid-Phase Extraction (SPE) | Ethyl Oleate | Standard Lipid Mixture | 70 ± 3 | High selectivity and potential for automation. | Method development can be complex. |
| Liquid-Liquid Extraction (LLE) & SPE | Nine FAEEs | Meconium | 89.1 - 109 | High selectivity and effective cleanup. | Can be labor-intensive and use large volumes of organic solvents. |
| Protein Precipitation (PPT) | Various Analytes | Biological Fluids | Often >90% for small molecules | Simple, fast, and high-throughput. | Prone to significant matrix effects from co-extracted phospholipids. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for FAEEs from Olive Oil
This protocol is adapted from a method for determining FAEEs in olive oil.
-
Sample Preparation: Weigh 0.05 g of the olive oil sample.
-
Extraction: Extract the sample with n-hexane.
-
SPE Column Conditioning: Condition a silica SPE column (1 g/6 mL) with n-hexane.
-
Sample Loading: Load the n-hexane extract onto the conditioned SPE column.
-
Washing: Wash the column with a non-polar solvent to remove interferences.
-
Elution: Elute the FAEEs with a suitable solvent mixture (e.g., a mixture of n-hexane and diethyl ether).
-
Analysis: The eluate is then ready for GC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Lipids from Plasma/Serum
This is a general protocol for lipid extraction which can be adapted for this compound.
-
Sample Preparation: To a glass tube, add the plasma or serum sample.
-
Protein Precipitation (Optional but Recommended): Add a 2:1 ratio of a cold organic solvent like methanol or acetonitrile to the sample. Vortex vigorously and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction:
-
Add an immiscible organic solvent (e.g., a mixture of hexane and methyl acetate).
-
Vortex the mixture thoroughly for 1-2 minutes to ensure efficient partitioning of the lipids into the organic phase.
-
Centrifuge at a moderate speed (e.g., 2,500 x g) for 5-10 minutes to achieve complete phase separation.
-
-
Collection of Organic Layer: Carefully transfer the upper organic layer containing the lipids to a new tube.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for the analytical instrument (e.g., hexane for GC-MS).
Visualizations
General Workflow for Minimizing Interference
Caption: Workflow for this compound analysis.
Troubleshooting Logic for Low Analyte Recovery
Caption: Troubleshooting low analyte recovery.
References
- 1. longdom.org [longdom.org]
- 2. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl Heptadecanoate Calibration Curve Troubleshooting
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ethyl heptadecanoate calibration curves in gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound commonly used as an internal standard?
This compound is a fatty acid ethyl ester with an odd-numbered carbon chain (C17). Fatty acids with odd carbon numbers are generally not found in naturally occurring samples.[1] This makes it an ideal internal standard (IS) as it is unlikely to be present as an endogenous compound in the biological matrix being analyzed, thus preventing interference with the quantification of target analytes.[1]
Q2: What are the typical causes of non-linearity in my this compound calibration curve?
Non-linear calibration curves can arise from several factors, including:
-
Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateau in the calibration curve.[2]
-
Matrix Effects: Components of the sample matrix can interfere with the ionization of this compound, causing either suppression or enhancement of the signal.[3]
-
Analyte Degradation: this compound, like other esters, can be susceptible to degradation at high injector temperatures.
-
Inappropriate Calibration Range: Attempting to calibrate over too wide a concentration range can often lead to non-linearity.
Q3: My this compound peak is tailing. What are the likely causes?
Peak tailing for long-chain esters like this compound can be caused by:
-
Active Sites in the GC System: Exposed silanol groups in the injector liner, column, or fittings can interact with the ester, causing the peak to tail.
-
Incorrect Column Installation: A poorly cut column or incorrect installation depth in the inlet can disrupt the sample band, leading to tailing.
-
Low Injector Temperature: Insufficient temperature in the injector can lead to incomplete or slow vaporization of the high-molecular-weight ester.
-
Column Contamination: Accumulation of non-volatile residues on the column can create active sites and cause peak tailing.
Q4: I'm observing peak fronting for my this compound standard. What should I investigate?
Peak fronting is less common than tailing but can occur due to:
-
Column Overload: Injecting too high a concentration of the standard can saturate the stationary phase, causing the peak to front.
-
Sample Solvent Mismatch: If the solvent used to dissolve the standard is significantly different in polarity from the stationary phase, it can cause peak distortion.
-
Low Oven Temperature: An initial oven temperature that is too low can sometimes lead to peak fronting for later-eluting compounds.
Troubleshooting Guides
Problem 1: Poor Linearity (Low R² Value)
A low coefficient of determination (R²) indicates a poor fit of the calibration curve to the data points.
Troubleshooting Steps:
-
Verify Standard Preparation:
-
Ensure the stock solution of this compound was prepared accurately.
-
Check for potential errors in serial dilutions. It is recommended to prepare standards independently from a stock solution rather than through serial dilutions to avoid propagating errors.
-
Confirm the purity and stability of the this compound standard.
-
-
Assess the Calibration Range:
-
Narrow the concentration range of your calibration standards. If linearity is poor at high concentrations, it may be due to detector saturation.
-
If low concentration points are problematic, consider matrix effects or issues with the limit of detection.
-
-
Investigate Matrix Effects:
-
Prepare a calibration curve in a clean solvent and compare it to a matrix-matched calibration curve. A significant difference in the slope suggests matrix effects.
-
If matrix effects are present, consider different sample preparation techniques like solid-phase extraction (SPE) to remove interfering components.
-
-
Optimize GC Method Parameters:
-
Ensure the injector temperature is sufficient for complete vaporization without causing degradation. A starting point is often 250 °C.
-
Review the oven temperature program to ensure adequate separation and elution of the analyte.
-
Quantitative Data Summary: Linearity Acceptance Criteria
| Parameter | Acceptance Criterion | Notes |
| Coefficient of Determination (R²) | ≥ 0.995 | While widely used, R² alone is not a definitive measure of linearity. |
| Relative Standard Deviation (RSD) of Response Factors | < 15% or < 20% | A better indicator of the consistency of the response across the calibration range. |
Problem 2: Inconsistent Peak Area/Height
Variability in peak response for the same standard concentration can lead to poor precision.
Troubleshooting Steps:
-
Check for Leaks:
-
Perform a leak check of the entire GC system, paying close attention to the septum, column fittings, and gas lines.
-
An electronic leak detector is recommended for this purpose.
-
-
Inspect the Syringe and Injection Technique:
-
Examine the syringe for any damage or blockage.
-
Ensure a consistent and rapid injection technique to introduce a sharp sample band onto the column.
-
-
Evaluate the Inlet Liner:
-
The inlet liner can become contaminated with non-volatile residues over time. Replace the liner with a new, deactivated one.
-
Ensure the correct type of liner is being used for your application.
-
-
Confirm Standard Stability:
-
This compound solutions should be stored properly to prevent degradation. It is recommended to store stock solutions at -20°C or -80°C and use them within one to six months. For working solutions, fresh preparation is often best.
-
Problem 3: Peak Shape Issues (Tailing or Fronting)
Poor peak shape can affect integration and, consequently, the accuracy of quantification.
Troubleshooting Workflow for Peak Shape Issues
References
Technical Support Center: Enhancing Sensitivity for Low-Level Ethyl Heptadecanoate Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level ethyl heptadecanoate detection.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, providing step-by-step guidance to identify and resolve the problem.
Issue: Low or No Signal/Peak for this compound
Question: I am not seeing a peak for this compound, or the peak is very small. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no signal for your analyte of interest is a common issue that can stem from various stages of your analytical workflow. A systematic approach is the best way to identify the root cause.[1][2]
Initial Checks:
-
Verify Standard/Sample Integrity:
-
Ensure the this compound standard is not degraded. Prepare a fresh standard solution.
-
Confirm the sample was spiked with the internal standard at the correct concentration.
-
Check for proper sample storage conditions to prevent analyte loss.
-
-
Instrument Performance Check:
-
Inject a known, higher concentration standard of this compound directly into the GC-MS to confirm the instrument is functioning correctly.[3] If a strong signal is observed, the issue likely lies in the sample preparation or introduction method.
-
Troubleshooting Steps:
-
Sample Preparation:
-
Inadequate Extraction: The chosen extraction method may not be efficient for this compound from your specific sample matrix.
-
Analyte Loss during Evaporation: If your protocol involves a solvent evaporation step, volatile compounds like this compound can be lost.
-
Solution: Use a gentle stream of nitrogen and avoid excessive heat or vacuum. Ensure the evaporation is stopped as soon as the solvent is removed.
-
-
-
GC-MS System:
-
Injector Issues:
-
Leaking Septum: A worn or cored septum in the injection port can lead to sample loss.
-
Solution: Replace the septum.
-
Incorrect Liner: An inappropriate or dirty inlet liner can cause poor sample vaporization or analyte degradation.
-
Solution: Use a deactivated liner suitable for trace analysis and replace it regularly.
-
Suboptimal Injection Parameters: Incorrect injector temperature or split ratio can significantly impact sensitivity.
-
Solution: For low-level detection, use a splitless injection mode. Optimize the injector temperature to ensure complete vaporization of this compound without causing degradation.
-
-
Column Problems:
-
Column Bleed: High column bleed can increase baseline noise and obscure small peaks.
-
Solution: Use a low-bleed MS-certified column and ensure it is properly conditioned.
-
Contamination: Accumulation of non-volatile residues at the head of the column can lead to poor peak shape and reduced signal.
-
Solution: Trim the first few centimeters of the column.
-
-
Mass Spectrometer (MS) Detector:
-
Dirty Ion Source: Over time, the ion source can become contaminated, leading to a general loss of sensitivity.
-
Solution: Perform routine ion source cleaning as per the manufacturer's guidelines.
-
Inadequate Tuning: An out-of-date or poor autotune will result in suboptimal MS performance.
-
Solution: Re-tune the mass spectrometer.
-
Incorrect MS Parameters: Ensure the correct ions for this compound are being monitored in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
-
-
Issue: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is showing significant tailing/fronting. What could be the cause and how do I fix it?
Answer:
Poor peak shape can compromise peak integration and reduce the accuracy of your results.
-
Peak Tailing:
-
Active Sites: Active sites in the injector liner, column, or connections can cause polar analytes to interact undesirably, leading to tailing.
-
Solution: Use deactivated liners and columns. Ensure all ferrules and connections are clean and properly installed.
-
-
Column Contamination: Non-volatile matrix components at the head of the column can cause peak tailing.
-
Solution: Trim the front end of the column.
-
-
Improper Column Installation: If the column is not installed at the correct depth in the injector or detector, it can cause peak tailing.
-
Solution: Reinstall the column according to the manufacturer's specifications.
-
-
-
Peak Fronting:
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Solvent Mismatch: Injecting a sample in a solvent that is not compatible with the column's stationary phase can cause fronting.
-
Solution: Ensure your sample solvent is compatible with the GC column phase.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of this compound?
A1: For volatile compounds like this compound, headspace techniques coupled with GC-MS are generally the most sensitive. Specifically, Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS analysis is a powerful approach. SPME concentrates the analyte from the sample's headspace onto a coated fiber, which is then directly desorbed into the GC inlet. This technique minimizes matrix effects and pre-concentrates the analyte, significantly enhancing sensitivity.
Q2: How can I optimize my SPME method for this compound?
A2: Several parameters can be optimized for HS-SPME to improve extraction efficiency:
-
Fiber Coating: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds.
-
Extraction Temperature and Time: Increasing the temperature will increase the vapor pressure of this compound, driving more of it into the headspace. However, excessively high temperatures can affect the partitioning equilibrium. Optimize the temperature and the time the fiber is exposed to the headspace to achieve maximum absorption.
-
Salt Addition: Adding salt (e.g., NaCl) to aqueous samples can increase the ionic strength of the solution, which "salts out" the volatile organic compounds, increasing their concentration in the headspace.
-
Agitation: Agitating the sample during extraction helps to facilitate the equilibrium between the sample and the headspace.
Q3: What are the key GC-MS parameters to optimize for enhanced sensitivity?
A3: To enhance sensitivity in your GC-MS analysis of this compound, focus on the following:
-
Injection Mode: Use splitless injection for trace analysis to ensure the entire sample is transferred to the column.
-
Carrier Gas Flow Rate: Operate the carrier gas at its optimal flow rate for your column dimensions to achieve the best separation efficiency.
-
Oven Temperature Program: A slower initial ramp rate can improve the focusing of the analyte at the head of the column, leading to sharper peaks.
-
MS Detection Mode: Use Selected Ion Monitoring (SIM) mode instead of full scan. In SIM mode, the mass spectrometer only monitors a few characteristic ions for this compound, which significantly increases the signal-to-noise ratio and, therefore, the sensitivity.
Q4: Are there any known signaling pathways involving this compound?
A4: Currently, there is no significant scientific literature suggesting that this compound is involved in specific signaling pathways. It is most commonly used as an internal standard in the analysis of other fatty acid ethyl esters due to its similar chemical properties and low natural abundance in biological samples.
Quantitative Data
The following table summarizes the Method Detection Limits (MDLs) for various fatty acid ethyl esters using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Flame Ionization Detection (GC-FID). While data for this compound is not explicitly listed, these values for similar compounds provide a good reference for the expected sensitivity of the technique.
| Compound | Method Detection Limit (MDL) in 20% EtOH (µg/L) |
| Ethyl Acetate | 26.8 |
| Ethyl Butyrate | 0.230 |
| Ethyl Hexanoate | 0.0470 |
| Ethyl Octanoate | 0.0520 |
| Ethyl Decanoate | 0.0830 |
| Ethyl Dodecanoate | 0.230 |
| Ethyl Tetradecanoate | 0.350 |
| Ethyl Hexadecanoate | 0.530 |
| Ethyl Oleate | 0.630 |
| Ethyl Linoleate | 0.610 |
| (Data adapted from a study on the determination of volatile fatty acid ethyl esters in raw spirits) |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Low-Level this compound
This protocol provides a general framework for the analysis of this compound in a liquid matrix. Optimization will be required based on the specific sample matrix and instrumentation.
1. Sample Preparation:
- Place a defined volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.
- If using an internal standard, spike the sample with the appropriate concentration of a deuterated this compound standard.
- For aqueous samples, add a known amount of sodium chloride (e.g., to 30% w/v) to enhance the "salting-out" effect.
- Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.
2. HS-SPME Procedure:
- Place the vial in the autosampler tray or a heating block.
- Equilibrate the sample at a set temperature (e.g., 55°C) for a defined period (e.g., 15 minutes) with agitation.
- Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 30 minutes) at the same temperature.
- Retract the fiber into the needle.
3. GC-MS Analysis:
- Injector:
- Set the injector temperature to 250°C.
- Operate in splitless mode.
- Desorption:
- Insert the SPME fiber into the GC inlet and desorb for a specified time (e.g., 5 minutes).
- GC Column:
- Use a low-bleed capillary column suitable for fatty acid ester analysis (e.g., a mid-polarity column).
- Oven Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp to 250°C at 10°C/minute.
- Hold at 250°C for 5 minutes.
- MS Parameters:
- Set the transfer line temperature to 280°C and the ion source temperature to 230°C.
- Operate in Electron Ionization (EI) mode.
- For high sensitivity, use Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound (e.g., m/z 88, 101, 157, 298).
Visualizations
Caption: Experimental workflow for HS-SPME-GC-MS analysis.
Caption: Troubleshooting logic for low analyte signal.
References
- 1. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 2. youtube.com [youtube.com]
- 3. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Internal Standards in Lipid Analysis: Ethyl Heptadecanoate vs. Alternatives
In the precise world of analytical chemistry, particularly in lipidomics and related fields, the accuracy of quantitative analysis is paramount for reliable and reproducible data. The use of an internal standard (IS) is a fundamental practice to correct for variations during sample preparation, extraction, and instrumental analysis. An ideal internal standard should mimic the chemical and physical behavior of the analyte of interest as closely as possible while being distinguishable by the analytical instrument.
This guide provides an objective comparison of ethyl heptadecanoate as an internal standard against other common alternatives, primarily focusing on the analysis of fatty acid methyl esters (FAMEs) and fatty acid ethyl esters (FAEEs). The information presented is intended for researchers, scientists, and drug development professionals seeking to optimize their quantitative analysis workflows.
Core Principles of Internal Standard Selection
The choice of an internal standard is critical and should be based on several key criteria:
-
Chemical Similarity: The IS should be chemically and physically similar to the analytes of interest to ensure comparable behavior during extraction and chromatography.
-
Absence in Sample: The IS should not be naturally present in the analytical sample.
-
Chromatographic Resolution: It must be well-separated from the analytes and other matrix components in the chromatogram.
-
Stability: The IS must be chemically stable throughout the entire analytical procedure.
Odd-chain fatty acids and their esters, such as heptadecanoic acid (C17:0) and its ethyl ester, are frequently used as internal standards because they are generally absent or present in very low concentrations in most biological samples.[1][2]
Performance Comparison of Internal Standards
The performance of an internal standard is evaluated based on key parameters including recovery, precision (reproducibility), and linearity of response. Below is a summary of the performance characteristics of this compound and its common alternatives.
Quantitative Data Summary
The following tables summarize experimental data for different internal standards. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Performance Data for this compound as an Internal Standard
| Analyte Class | Matrix | Recovery (%) | Precision (%RSD/%CV) | Linearity (R²) | Reference |
| Fatty Acid Ethyl Esters (FAEEs) | Human Meconium | 55 ± 10 to 86 ± 8 | Not Reported | Not Reported | [3] |
Recovery data is for various FAEEs using this compound as the internal standard.
Table 2: Performance Data for Other Odd-Chain Fatty Acid Ester Internal Standards
| Internal Standard | Analyte Class | Matrix | Recovery (%) | Precision (%RSD) | Linearity (R²) | Reference |
| Mthis compound (C17:0) | FAMEs | Biodiesel | Not Reported | 0.1 - 1.8 | Not Reported | [4] |
Precision data includes repeatability and intermediate precision.
Table 3: Performance Data for Deuterated Internal Standards
| Internal Standard | Analyte Class | Matrix | Accuracy (%Bias) | Precision (Median Increase in Variance) | Linearity (R²) | Reference |
| Deuterated Fatty Acid Isotopologues | Long-Chain Fatty Acids | Human Plasma | Median Relative Absolute Bias: 1.76% | 141% | Not Reported | [3] |
| Deuterated Stearic Acid (d7-C18:0) | Deuterated Fatty Acids | Rat Plasma | > 90% | > 88% | > 0.999 |
Using a structurally dissimilar deuterated internal standard can lead to a significant increase in the variance of the measurement.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of fatty acids using an internal standard.
General Workflow for Fatty Acid Analysis using an Internal Standard
The overarching process for using an internal standard in a quantitative analysis involves several key steps, from sample preparation to data analysis.
Figure 1. General workflow for quantitative analysis using an internal standard.
Detailed Protocol for FAEE Analysis in Biological Samples using this compound
This protocol is a representative example for the quantification of fatty acid ethyl esters (FAEEs) in a biological matrix using this compound as the internal standard.
1. Sample Preparation and Internal Standard Spiking:
-
To a known quantity of the sample (e.g., 1 g of meconium or 1 mL of plasma), add a precise amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in a suitable solvent like hexane).
2. Lipid Extraction:
-
Add a suitable solvent system for lipid extraction, such as a mixture of chloroform and methanol (2:1, v/v).
-
Vortex the sample vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer containing the lipids to a new, clean tube.
-
Repeat the extraction step on the remaining aqueous layer to maximize lipid recovery and combine the organic extracts.
3. Sample Cleanup (Solid-Phase Extraction - SPE):
-
Dry the combined organic extract under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a small volume of a non-polar solvent like hexane.
-
Use an aminopropyl SPE cartridge to separate FAEEs from other lipid classes.
-
Wash the cartridge with a non-polar solvent to remove interfering compounds.
-
Elute the FAEEs with a more polar solvent mixture, such as hexane:diethyl ether (9:1, v/v).
4. GC-MS Analysis:
-
Dry the eluted FAEE fraction under nitrogen and reconstitute in a known volume of a suitable solvent for injection (e.g., 100 µL of hexane).
-
Inject an aliquot (e.g., 1 µL) into the GC-MS system.
-
Gas Chromatography Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Injector Temperature: 250°C
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for each FAEE and for this compound (e.g., m/z 88, 101).
-
5. Quantification:
-
Generate a calibration curve by preparing standards with known concentrations of the target FAEEs and a constant concentration of the this compound internal standard.
-
Plot the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of each FAEE in the unknown samples by using the calibration curve.
Comparison of Internal Standard Types
Odd-Chain Fatty Acid Esters (e.g., this compound)
-
Advantages:
-
Cost-effective compared to isotopically labeled standards.
-
Generally absent from biological samples, minimizing interference.
-
Chemically similar to the target analytes (other fatty acid esters), leading to similar behavior during extraction and chromatography.
-
-
Disadvantages:
-
Although rare, they can be present in some samples, particularly from ruminants or certain diets, which would lead to inaccurate quantification.
-
Their physicochemical properties are not identical to all target analytes, which can lead to slight differences in extraction efficiency and instrument response, potentially introducing bias.
-
Deuterated (Stable Isotope-Labeled) Fatty Acids
-
Advantages:
-
Considered the "gold standard" for quantitative mass spectrometry.
-
Their chemical and physical properties are nearly identical to their non-labeled counterparts, allowing for the most accurate correction of variations throughout the analytical process.
-
They co-elute with the analyte, which helps to correct for matrix effects such as ion suppression in LC-MS.
-
-
Disadvantages:
-
Significantly higher cost compared to non-labeled standards.
-
Availability may be limited for some specific fatty acids.
-
Potential for isotopic interference if the resolution of the mass spectrometer is insufficient.
-
Logical Relationships in Internal Standard Selection
The choice of an internal standard depends on the specific requirements of the analysis, including the desired level of accuracy and precision, the complexity of the sample matrix, and budget constraints.
Figure 2. Decision logic for selecting an internal standard.
Conclusion
This compound is a widely used and effective internal standard for the analysis of fatty acid esters, offering a good balance of performance and cost-effectiveness. It is particularly well-suited for applications where high-throughput and lower costs are important considerations. However, for applications demanding the highest level of accuracy and precision, especially in complex biological matrices where significant matrix effects are expected, deuterated internal standards are the superior choice. The selection of the most appropriate internal standard should be based on a careful evaluation of the analytical goals, sample type, and available resources, and must always be accompanied by a thorough method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal standard for Fatty Acid EthylEster(FAEE Biodiesel) - Chromatography Forum [chromforum.org]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Biomarkers for Fetal Alcohol Exposure: Validating Fatty Acid Ethyl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers used to detect fetal alcohol exposure, with a focus on the validation of fatty acid ethyl esters (FAEEs). It is designed to assist researchers, scientists, and drug development professionals in understanding the performance of various biomarkers, supported by experimental data and detailed methodologies.
Clarifying the Role of Ethyl Heptadecanoate
It is crucial to clarify a common point of potential misunderstanding. While the topic of this guide is the "validation of this compound as a biomarker," extensive review of the scientific literature indicates that This compound is not itself a biomarker for fetal alcohol exposure . Instead, it is widely used as an internal standard in the analytical methods for quantifying fatty acid ethyl esters (FAEEs), which are the actual biomarkers.[1][2] An internal standard is a compound added to a sample in a known amount to help quantify the analytes of interest and correct for variations in the analytical procedure, thereby improving the accuracy and precision of the results.
Fatty Acid Ethyl Esters (FAEEs) as Direct Biomarkers
FAEEs are non-oxidative metabolites of ethanol, formed by the esterification of ethanol with endogenous fatty acids.[3] Their presence in a newborn's first stool (meconium) is a direct indicator of fetal exposure to alcohol, as they do not readily cross the placenta.[2] Several FAEEs have been investigated as potential biomarkers, with ethyl oleate and ethyl linoleate being among the most studied.
Comparison of Fetal Alcohol Exposure Biomarkers
The following table summarizes the performance of various FAEEs and other prominent biomarkers for detecting fetal alcohol exposure, including phosphatidylethanol (PEth) and ethyl glucuronide (EtG). It is important to note that sensitivity and specificity can vary depending on the study population, analytical method, and the cutoff value used.
| Biomarker | Matrix | Sensitivity | Specificity | Window of Detection | Advantages | Disadvantages |
| Fatty Acid Ethyl Esters (FAEEs) | ||||||
| Ethyl Linoleate | Meconium | 26.9% - ≥88%[1] | 64% - 96.8% | Second and third trimesters | Direct biomarker of fetal metabolism; non-invasive sample collection. | Variable sensitivity; complex analysis. |
| Ethyl Oleate | Meconium | 84.2% (at 32 ng/g cutoff) | 83.3% (at 32 ng/g cutoff) | Second and third trimesters | Correlates well with maternal self-reported drinking. | Performance can be dependent on the chosen cutoff value. |
| Phosphatidylethanol (PEth) | Dried Blood Spots (DBS) | 32.1% - ~100% | ~100% | Up to 3-4 weeks | High specificity; minimally invasive sample collection. | Shorter detection window compared to meconium FAEEs. |
| Ethyl Glucuronide (EtG) | Hair (maternal) | 19% - 96% | 86% - 99% | Months (dependent on hair length) | Long window of detection. | External contamination is possible; variable sensitivity in detecting lower levels of consumption. |
| Meconium | High, but variable | High | Second and third trimesters | Good correlation with FAEEs; can be detected alongside FAEEs. | Can be influenced by maternal metabolism. |
Experimental Protocols
Analysis of Fatty Acid Ethyl Esters (FAEEs) in Meconium by GC-MS
This protocol provides a summary of a common method for FAEE analysis.
-
Sample Preparation: A 0.5 g meconium sample is homogenized in distilled water.
-
Internal Standard: A known concentration of this compound is added as an internal standard.
-
Extraction: FAEEs are extracted from the homogenized sample using a solvent like hexane. The mixture is agitated and then centrifuged to separate the layers.
-
Clean-up: The hexane layer containing the FAEEs is isolated and may undergo a clean-up step using solid-phase extraction (SPE) to remove interfering substances.
-
Analysis: The final extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantification: The concentration of each FAEE is determined by comparing its peak area to that of the internal standard.
Analysis of Phosphatidylethanol (PEth) in Dried Blood Spots (DBS) by LC-MS/MS
This protocol outlines a typical procedure for PEth analysis from DBS.
-
Sample Collection: A small blood sample is collected via a heel prick and spotted onto a filter card to create a dried blood spot.
-
Punching: A small disc is punched from the dried blood spot.
-
Extraction: The punched disc is placed in a well of a microplate, and PEth is extracted using a solvent such as isopropanol containing a deuterated internal standard (e.g., PEth-d5).
-
Analysis: The extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantification: The concentration of PEth is determined based on the response of the analyte relative to the internal standard.
Analysis of Ethyl Glucuronide (EtG) in Hair by LC-MS/MS
This protocol summarizes a common method for EtG analysis in hair.
-
Sample Collection: A strand of hair is collected from the posterior vertex of the head.
-
Decontamination: The hair is washed to remove external contaminants.
-
Extraction: The hair is incubated in a solution (e.g., water or a buffer) to extract EtG. A deuterated internal standard (EtG-d5) is added.
-
Clean-up: The extract may be purified using solid-phase extraction (SPE).
-
Analysis: The final extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantification: The concentration of EtG is calculated based on the ratio of the analyte to the internal standard.
Visualizations
References
- 1. Fatty Acid Ethyl Esters in Meconium: Are They Biomarkers of Fetal Alcohol Exposure and Effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid ethyl esters in meconium: A biomarker of fetal alcohol exposure and effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Ethyl Esters in Meconium and Substance Use in Adolescence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Ethyl Heptadecanoate: GC-MS vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques for the quantification of ethyl heptadecanoate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This compound, a fatty acid ethyl ester (FAEE), is frequently utilized as an internal standard in the analysis of other FAEEs, which are biomarkers for alcohol consumption. Its accurate quantification is paramount for the reliability of such studies. This document outlines the experimental protocols and presents a comparative analysis of the performance of each method based on available experimental data.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the quantification of this compound and similar fatty acid ethyl esters using GC-MS and HPLC. The data presented is a synthesis of findings from various studies.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| **Linearity (R²) ** | > 0.998[1] | > 0.99[2][3] |
| Limit of Detection (LOD) | 0.005 - 1.2759 ng/mL (for various FAEEs)[4][5] | 0.255 µg/mL (for ethyl butyrate) |
| Limit of Quantification (LOQ) | 0.0378 - 4.2531 ng/mL (for various FAEEs) | 0.849 µg/mL (for ethyl butyrate) |
| Intra-day Precision (%RSD) | < 15% | < 2% |
| Inter-day Precision (%RSD) | < 15% | < 2% |
| Accuracy (% Recovery) | 90.3 - 109.7% | 98 - 102% |
Experimental Methodologies
Detailed protocols for each analytical technique are provided below. These represent typical procedures and may require optimization for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly sensitive and specific, making it a "gold standard" for the identification and quantification of volatile and semi-volatile compounds like this compound.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of the sample (e.g., plasma, whole blood), add an appropriate amount of internal standard solution (if this compound is not the analyte of interest).
-
Perform protein precipitation with acetone.
-
Extract the lipids using n-hexane.
-
The hexane layer is then concentrated under a stream of nitrogen.
-
The residue is reconstituted in a suitable solvent for injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6980N Network GC or similar.
-
Column: HP-5MS (60 m x 0.25 mm x 0.25 µm) or equivalent nonpolar dimethylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase by 10°C/min to 290°C.
-
Hold: 7 minutes at 290°C.
-
-
Injector Temperature: 290°C.
-
Mass Spectrometer: Agilent 5973 Mass Detector or similar.
-
MSD Transfer Line Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique suitable for a wide range of compounds. For this compound, a reverse-phase method is typically employed.
1. Sample Preparation:
-
Dissolve the sample containing this compound in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector.
-
Column: Newcrom R1 reverse-phase column or a similar C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water. Phosphoric acid may be added to improve peak shape. For MS compatibility, formic acid should be used instead.
-
Elution: Isocratic or gradient elution can be used depending on the complexity of the sample matrix.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
-
Detector: UV detector set at an appropriate wavelength (e.g., 205-218 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10-20 µL.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Experimental workflow for the GC-MS quantification of this compound.
Caption: Experimental workflow for the HPLC quantification of this compound.
Method Selection Logic
The choice between GC-MS and HPLC depends on several factors related to the specific research needs.
Caption: Decision tree for selecting an analytical method for this compound.
References
Ethyl Heptadecanoate in FAEE Analysis: A Comparative Guide to Accuracy and Precision
In the quantitative analysis of fatty acid ethyl esters (FAEEs), markers of alcohol consumption, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. Ethyl heptadecanoate, an odd-chain fatty acid ethyl ester, is a commonly employed internal standard. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their analytical method development.
Performance of this compound as an Internal Standard
This compound is favored as an internal standard because it is not naturally present in most biological samples and shares similar chemical and physical properties with the target FAEE analytes. This structural similarity allows it to effectively compensate for variations during sample preparation and analysis.
Quantitative Performance Data
Several studies have validated methods using this compound as an internal standard for FAEE quantification in various matrices, including whole blood and plasma. The following table summarizes the key performance metrics from a gas chromatography-mass spectrometry (GC-MS) method.
| Performance Metric | Result | Source |
| Accuracy | 90.3–109.7% | [1] |
| Intra-day Precision (RSD) | 0.7–9.3% | [1] |
| Inter-day Precision (RSD) | 3.4–12.5% | [1] |
| Intra-assay Precision (CV) | < 7% | [2] |
| Linearity (r²) | > 0.998 | [1] |
| Limit of Detection (LOD) | 5–50 ng/mL | |
| Limit of Quantification (LOQ) | 15–200 ng/mL |
These data demonstrate that methods employing this compound as an internal standard can achieve high levels of accuracy and precision, making it a reliable choice for routine FAEE analysis.
Comparison with Alternative Internal Standards
The primary alternatives to odd-chain fatty acid ethyl esters like this compound are deuterated internal standards, which are isotopically labeled versions of the target analytes (e.g., d5-ethyl palmitate).
Deuterated Internal Standards
Deuterated standards are often considered the "gold standard" in mass spectrometry-based quantification. Their key advantage is that they have nearly identical chemical and physical properties to their non-deuterated counterparts, leading to very similar behavior during extraction, chromatography, and ionization. This close similarity allows for highly effective correction of matrix effects and other sources of analytical variability.
While a direct head-to-head study providing comparative accuracy and precision data for this compound and a deuterated FAEE in the same FAEE analysis was not identified in the searched literature, the theoretical advantages of deuterated standards are well-established. Studies employing deuterated FAEEs as internal standards have reported good reproducibility, with coefficients of variation typically ranging from 3.5% to 16%.
The choice between this compound and a deuterated internal standard may depend on several factors:
-
Cost and Availability: this compound is generally more readily available and less expensive than custom-synthesized deuterated FAEEs.
-
Analytical Method: In gas chromatography, the retention times of this compound and the target FAEEs are distinct, allowing for clear separation and quantification. Deuterated standards co-elute with their corresponding analytes, which is ideal for correcting matrix effects in mass spectrometry but requires a mass spectrometer for detection.
-
Regulatory Requirements: Some regulatory guidelines may recommend or require the use of isotopically labeled internal standards for bioanalytical method validation.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of FAEEs in a biological matrix using an internal standard.
Sample Preparation and Extraction
-
Sample Aliquoting: Transfer a known volume (e.g., 200 µL) of the biological sample (e.g., whole blood, plasma) into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound in hexane) to the sample.
-
Protein Precipitation and Liquid-Liquid Extraction: Add a protein precipitating agent (e.g., acetone) and an extraction solvent (e.g., hexane). Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.
-
Solid-Phase Extraction (SPE) Cleanup: Transfer the hexane (upper) layer to an aminopropyl SPE cartridge to remove interferences. Elute the FAEEs with an appropriate solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC): Equipped with a nonpolar dimethylpolysysiloxane capillary column.
-
Injection: Inject a small volume (e.g., 1-2 µL) of the reconstituted sample into the GC.
-
Oven Temperature Program: A temperature gradient is used to separate the different FAEEs based on their boiling points.
-
Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target FAEEs and the internal standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship in choosing an internal standard.
Caption: Experimental workflow for FAEE analysis using an internal standard.
References
A Comparative Guide to the Analytical Measurement of Ethyl Heptadecanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl heptadecanoate, a fatty acid ethyl ester, is of significant interest in various research fields, often utilized as an internal standard in the analysis of other FAEEs due to its low natural abundance.[1] Accurate and precise measurement is therefore critical. The two predominant techniques for its quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis. Both GC-MS and HPLC offer robust and reliable means for quantifying this compound and other FAEEs.
Table 1: Performance Characteristics of GC-MS for FAEE Analysis
| Performance Parameter | Reported Values | Key Considerations |
| Linearity (R²) | > 0.99 | Excellent linearity over a wide concentration range.[2] |
| Limit of Detection (LOD) | 5 - 10 nM | High sensitivity, suitable for trace-level analysis.[3] |
| Limit of Quantification (LOQ) | 60 nM | Capable of precise quantification at low concentrations.[3] |
| Intra-assay Precision (CV) | < 7% | Good repeatability within the same analytical run.[3] |
| Instrument Precision (CV) | 0.3% - 0.7% | High instrument stability and reproducibility. |
| Accuracy/Recovery | 90.3% - 109.7% | High accuracy in various biological matrices. |
Table 2: Performance Characteristics of HPLC for FAEE Analysis
| Performance Parameter | Reported Values | Key Considerations |
| Linearity (R²) | > 0.999 | Strong linear response. |
| Limit of Detection (LOD) | < 0.5 mg/kg | Dependent on the detector used (e.g., UV, MS). |
| Limit of Quantification (LOQ) | < 0.5 mg/kg | Method-dependent, can be tailored for specific needs. |
| Intra-day Precision (RSD) | < 15% | Acceptable precision for most applications. |
| Inter-day Precision (RSD) | < 15% | Good reproducibility across different days. |
| Accuracy/Recovery | 92.5% | Good recovery rates. |
Experimental Workflows and Methodologies
The following sections detail typical experimental protocols for the analysis of this compound using GC-MS and HPLC. The choice of sample preparation technique is critical and often depends on the biological matrix being analyzed. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For FAEEs, this method offers high sensitivity and specificity.
1. Sample Preparation (Human Plasma)
-
Internal Standard Addition: Add a known amount of this compound internal standard to the plasma sample.
-
Precipitation and Extraction: Perform acetone precipitation followed by hexane lipid extraction.
-
Solid-Phase Extraction (SPE): Utilize an amino-propyl silica solid-phase extraction column to isolate the FAEEs.
-
Elution and Concentration: Elute the FAEEs and concentrate the sample under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS analysis.
2. GC-MS Analysis
-
Column: Use a nonpolar dimethylpolysiloxane column.
-
Injection: Inject the sample in splitless mode.
-
Oven Temperature Program: Implement a temperature gradient to separate the FAEEs based on their boiling points.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique suitable for a wide range of analytes, including those that are non-volatile or thermally labile.
1. Sample Preparation
-
Extraction: Similar to GC-MS, sample preparation involves extraction of lipids from the matrix, often using LLE or SPE.
-
Derivatization (Optional): For detection using a UV detector, derivatization with a chromophore may be necessary if the analyte does not possess one. However, when coupled with a mass spectrometer (LC-MS), derivatization is often not required.
2. HPLC Analysis
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, sometimes with an acid modifier like formic or phosphoric acid for better peak shape. For MS-compatible methods, volatile modifiers like formic acid are preferred.
-
Detection: Detection can be achieved using a UV detector or, for higher specificity and sensitivity, a mass spectrometer (LC-MS).
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in method selection, the following diagrams are provided.
References
Ethyl Heptadecanoate: Not a Direct Player, but a Crucial Behind-the-Scenes Actor in Alcohol Biomarker Analysis
While not a direct biomarker for alcohol consumption itself, ethyl heptadecanoate plays a critical role as an internal standard in the analytical methods used to quantify other fatty acid ethyl esters (FAEEs) that are established as specific biomarkers of alcohol intake. Its primary function is to ensure the accuracy and reliability of the measurement of these key biomarkers. This guide provides a comprehensive comparison of the major FAEE biomarkers alongside other prominent alcohol biomarkers, detailing their performance, and the experimental protocols for their analysis.
The Role of this compound as an Internal Standard
In the realm of analytical chemistry, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) used for FAEE analysis, an internal standard is a compound added in a known amount to samples. This compound is chosen for this role because it is chemically similar to the FAEEs being measured but is not naturally found in significant amounts in biological samples. This allows researchers to correct for any loss of analyte during sample preparation and analysis, thereby improving the precision and accuracy of the quantitative results for the target FAEE biomarkers.
Comparison of Alcohol Biomarkers
The following tables provide a comparative overview of various FAEEs and other widely used alcohol biomarkers, such as ethyl glucuronide (EtG) and phosphatidylethanol (PEth).
Table 1: Performance Characteristics of Alcohol Biomarkers
| Biomarker | Matrix | Sensitivity | Specificity | Detection Window |
| Fatty Acid Ethyl Esters (FAEEs) | ||||
| Ethyl Palmitate | Hair, Meconium, Blood | Moderate to High | High | Weeks to months (hair), recent consumption (blood) |
| Ethyl Oleate | Hair, Meconium, Blood | Moderate to High | High | Weeks to months (hair), recent consumption (blood)[1] |
| Ethyl Linoleate | Meconium | 26.9% - 88%[2][3] | 64% - 96.8%[2][3] | Second and third trimester |
| Ethyl Stearate | Hair, Meconium | Moderate to High | High | Weeks to months (hair) |
| Ethyl Glucuronide (EtG) | Hair, Urine | High (Hair: ~85-96%) | High (Hair: ~97-99%) | Up to 5 days (urine), months (hair) |
| Phosphatidylethanol (PEth) | Blood | High (~94.5-100%) | Very High (theoretically 100%) | Up to 3 weeks |
Table 2: Concentration Levels in Different Drinking Populations (Hair Samples)
| Biomarker | Teetotalers | Moderate Social Drinkers | Excessive Drinkers/Alcoholics |
| Sum of FAEEs | 0.05 - 0.37 ng/mg | 0.26 - 0.50 ng/mg | 0.65 - 30.60 ng/mg |
| Ethyl Glucuronide (EtG) | < 0.002 ng/mg | < 0.002 ng/mg | 0.030 - 3.380 ng/mg |
Experimental Protocols
The standard method for the analysis of FAEEs in various biological matrices involves extraction followed by gas chromatography-mass spectrometry (GC-MS).
Experimental Protocol for FAEE Analysis in Meconium
-
Sample Preparation: A measured amount of meconium (e.g., 0.5 g) is homogenized in distilled water.
-
Internal Standard Spiking: A known concentration of this compound in a suitable solvent is added to the homogenate.
-
Extraction: The FAEEs are extracted from the aqueous mixture using a non-polar solvent like hexane.
-
Purification: The hexane extract is often purified using solid-phase extraction (SPE) with a silica column to remove interfering substances.
-
Analysis by GC-MS: The purified extract is then injected into a gas chromatograph coupled with a mass spectrometer. The FAEEs are separated based on their boiling points and detected by the mass spectrometer, which confirms their identity and quantifies their amount relative to the internal standard.
Visualizing the Pathways and Workflows
Metabolic Pathway of Ethanol to Fatty Acid Ethyl Esters
The following diagram illustrates the non-oxidative metabolic pathway where ethanol reacts with fatty acids to form FAEEs.
Experimental Workflow for FAEE Analysis
This diagram outlines the typical laboratory workflow for the analysis of FAEEs from a biological sample.
References
- 1. Fatty acid ethyl esters: markers of alcohol abuse and alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid ethyl esters in the blood as markers for ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of ethyl glucuronide and fatty acid ethyl ester concentrations in hair of alcoholics, social drinkers and teetotallers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Certified Reference Materials for Ethyl Heptadecanoate
For scientists and professionals in drug development and research, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) of ethyl heptadecanoate play a crucial role as internal standards in the quantitative analysis of fatty acid ethyl esters (FAEEs), which are markers for alcohol consumption and have implications in various biological studies. This guide provides a comparison of commercially available this compound CRMs and details a typical experimental protocol for their application.
Comparison of Commercially Available this compound CRMs
| Supplier | Product Name/Number | Format | Certified Purity/Concentration | Uncertainty | Notes |
| AccuStandard | FAEE-015S[1] | 10 mg/mL in Hexane | 10 mg/mL | Not specified on website | 17034 Class Certified Reference Material.[1] |
| AccuStandard | FAEE-015N[2] | Neat (100 mg) | Not specified on website | Not specified on website | 17034 Class Certified Reference Material.[2] |
| CPAChem | SB26420 (example for a related ester CRM)[3] | Solid | 99.9% | +/- 0.1% | Certificate of analysis provides detailed information on traceability and uncertainty. |
| Sigma-Aldrich | AldrichCPR | Solid | Purity not specified for this product line; buyer assumes responsibility to confirm purity. | Not applicable | Sold "as-is" without analytical data. |
| Santa Cruz Biotechnology | sc-226102 | Solid | ≥97% | Not specified | For research use only. |
| TCI Chemicals | H0526 | Crystals | >97.0% (GC) | Not specified | |
| Chem-Impex International | 02157 | Powder/Lump | ≥ 97% (GC) | Not specified | |
| Larodan | 30-1700 | Not specified | Not specified | Not specified | Research Grade Lipid. |
Note: The information in the table is based on data available on the suppliers' websites. For the most accurate and complete information, it is essential to consult the certificate of analysis provided with the specific lot of the CRM.
Experimental Protocol: Quantification of Fatty Acid Ethyl Esters using this compound as an Internal Standard
The following is a representative experimental protocol for the analysis of FAEEs in a biological matrix using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. This protocol is a composite based on methodologies described in the scientific literature.
Sample Preparation
A robust sample preparation is crucial for accurate quantification.
-
Internal Standard Spiking: To each sample (e.g., 1 mL of plasma), add a known amount of this compound CRM solution (e.g., 50 µL of a 10 µg/mL solution in hexane).
-
Lipid Extraction: Extract the total lipids from the sample. A common method is a modified Folch extraction using chloroform and methanol.
-
Solid-Phase Extraction (SPE): To isolate the FAEEs from other lipid classes, use a silica-based SPE cartridge. Elute the FAEE fraction with a non-polar solvent like hexane.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the collected FAEE fraction under a stream of nitrogen and reconstitute the residue in a small, known volume of a suitable solvent (e.g., 100 µL of hexane) for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used.
-
Injector: Splitless injection is preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the FAEEs. An example program could be: start at 60°C, ramp to 200°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and selectivity. Monitor characteristic ions for each FAEE and the internal standard (this compound). For this compound, characteristic ions include m/z 88, 101, and 298.
-
Quantification
The concentration of each FAEE in the sample is determined by comparing the peak area of the analyte to the peak area of the internal standard (this compound) and using a calibration curve.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the general workflow for using a CRM and the specific workflow for FAEE analysis.
Caption: General workflow for using a Certified Reference Material (CRM) in quantitative analysis.
Caption: Workflow for the GC-MS analysis of FAEEs using this compound as an internal standard.
References
A Comparative Guide: GC-FID vs. GC-MS for the Analysis of Ethyl Heptadecanoate
For researchers, scientists, and professionals in drug development, the precise quantification of fatty acid ethyl esters (FAEEs) like ethyl heptadecanoate is crucial in various applications, from biomarker analysis to quality control. The two most common analytical techniques for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data for closely related compounds, to aid in selecting the most suitable method for your research needs.
Principles of Detection
GC-FID operates on the principle of detecting ions formed during the combustion of organic compounds in a hydrogen-air flame. As the eluent from the GC column passes through the flame, organic molecules are pyrolyzed, producing ions that generate a current proportional to the amount of carbon atoms entering the detector. This makes FID a highly sensitive and universal detector for hydrocarbons.
GC-MS , on the other hand, combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. As compounds elute from the GC column, they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer. This provides not only quantitative information based on ion intensity but also qualitative structural information from the fragmentation pattern.
Quantitative Performance Comparison
| Performance Metric | GC-FID (for FAMEs/FAEEs) | GC-MS (for FAEEs) | Key Considerations |
| Limit of Detection (LOD) | Typically in the low pg range on-column. For FAMEs, LODs can be around 0.21–0.32 mg/kg in sample.[1] | Can reach lower levels, with reported LODs of 5 to 10 nM for some FAEEs.[2][3] For other FAEEs, LODs can be as low as 0.005 ng/mg in hair samples.[4] | GC-MS, especially in selected ion monitoring (SIM) mode, generally offers superior sensitivity. |
| Limit of Quantitation (LOQ) | For FAMEs, LOQs can be in the range of 0.63–0.97 mg/kg in sample.[1] | Reported LOQ for some FAEEs is around 60 nM. | The lower LOQ of GC-MS is advantageous for trace-level analysis. |
| Linearity (r²) | Excellent linearity is a hallmark of FID, with correlation coefficients (r²) typically > 0.999 for FAMEs. | Also demonstrates good linearity, with r² values often exceeding 0.998 for FAEEs. | Both techniques provide excellent linearity over a wide dynamic range. |
| Precision (%RSD) | High precision with Relative Standard Deviation (%RSD) for repeatability typically < 5%. For FAMEs, intra-day precision can be between 2.7-4.6% RSD. | High precision with intra-assay precision (CV) for total FAEEs reported to be less than 7%. | Both methods offer good precision, with FID sometimes showing slightly better repeatability due to its simpler design. |
| Specificity | Relies solely on retention time for identification. Co-elution with other compounds can lead to inaccurate quantification. | Highly specific, providing mass spectral data for peak identification and confirmation. This is a significant advantage in complex matrices. | GC-MS is the preferred method when unambiguous identification is required. |
| Cost and Complexity | Lower initial instrument cost, simpler to operate and maintain. | Higher initial instrument cost and more complex operation and maintenance. | GC-FID is a more cost-effective option for routine, high-throughput quantitative analysis where the sample matrix is well-characterized. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of fatty acid esters using GC-FID and GC-MS. This compound is often used as an internal standard in these analyses, particularly for GC-MS.
Sample Preparation (General for FAEEs)
A common procedure for extracting FAEEs from a biological matrix involves:
-
Internal Standard Addition: Addition of a known amount of an internal standard, such as this compound, to the sample.
-
Lipid Extraction: Extraction of lipids from the sample using a solvent system like hexane.
-
Solid Phase Extraction (SPE): Further purification of the FAEEs using an aminopropyl silica solid phase extraction column.
-
Reconstitution: The final extract is evaporated to dryness and reconstituted in a suitable solvent for GC analysis.
GC-FID Protocol for Fatty Acid Esters
-
Gas Chromatograph: Agilent 6890N GC system or similar.
-
Detector: Flame Ionization Detector (FID).
-
Column: Capillary column (e.g., 30 m x 0.53 mm) with a stationary phase like fused silica.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 120°C for 1 min, ramped at 10°C/min to 200°C, then at 4°C/min to a final temperature of 220°C.
-
Carrier Gas: Helium.
-
Injection Volume: 1 µL.
-
Quantification: Internal standardization using the peak area of the analyte relative to the internal standard.
GC-MS Protocol for Fatty Acid Ethyl Esters
-
Gas Chromatograph: Agilent 8890 GC system or similar.
-
Mass Spectrometer: Agilent 7000D MS/MS or similar triple quadrupole mass spectrometer.
-
Column: DB-5MS Ultra Inert (20 m x 0.18 mm x 0.18 µm) or similar nonpolar dimethylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, ramped at 50°C/min to a final temperature of 300°C and held for 1.5 min.
-
Ion Source: Electron Impact (EI) at 180°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM is often preferred for its higher sensitivity and selectivity.
-
Injection Volume: 1 µL.
-
Quantification: Internal standardization using the peak area of a characteristic ion of the analyte relative to a characteristic ion of the internal standard (e.g., this compound).
Visualizing the Workflow and Decision-Making Process
To further clarify the methodologies and the choice between them, the following diagrams illustrate the experimental workflow and the logical considerations for selecting either GC-FID or GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 3. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A SPME-GC/MS procedure for the determination of fatty acid ethyl esters in hair for confirmation of abstinence test results - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl Heptadecanoate: A Comparative Review of its Applications in Research
Ethyl heptadecanoate, a C17:0 fatty acid ethyl ester, has carved a niche in research primarily as an internal standard for the quantitative analysis of fatty acid esters. Its utility stems from its structural similarity to endogenous fatty acid ethyl esters (FAEEs) and fatty acid methyl esters (FAMEs), coupled with its low natural abundance in most biological samples. This guide provides a comprehensive comparison of this compound's performance in its principal research application, alongside an exploration of its other uses and a discussion on the current understanding of its biological activity.
Application as an Internal Standard in Chromatography
This compound is frequently employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of FAEEs and FAMEs. FAEEs are recognized as reliable biomarkers of alcohol consumption, making their accurate measurement crucial in clinical and forensic toxicology.
Performance in Analytical Methods
The performance of analytical methods utilizing this compound as an internal standard has been well-documented. The following tables summarize the quantitative data from various studies.
Table 1: Performance of LC-MS/MS Methods for FAEE Analysis Using this compound as an Internal Standard
| Analyte(s) | Matrix | LOD (nmol/g) | LOQ (nmol/g) | Recovery (%) | Precision (%RSD) | Reference |
| 9 FAEEs | Meconium | 0.01 - 0.08 | 0.02 - 0.27 | 55 - 86 | - | [1] |
| 9 FAEEs | Meconium | 0.8 - 7.5 (ng/g) | 5 - 25 (ng/g) | 89.1 - 109 | 3.5 - 9.7 | [2] |
Table 2: Performance of GC-MS Methods for FAEE and FAME Analysis Using this compound as an Internal Standard
| Analyte(s) | Matrix | LOD | LOQ | Linearity (r²) | Accuracy (%) | Precision (%RSD) | Reference |
| 6 FAEEs | Whole Blood | 5 - 50 ng/mL | 15 - 200 ng/mL | > 0.998 | 90.3 - 109.7 | 0.7 - 9.3 (intra-day), 3.4 - 12.5 (inter-day) | [3] |
| FAEEs | Olive Oil | < 0.5 mg/kg | < 0.5 mg/kg | > 0.999 | - | < 10 (repeatability), < 20 (reproducibility) | [4] |
Comparison with Alternative Internal Standards
Table 3: Qualitative Comparison of this compound and Deuterated Internal Standards
| Feature | This compound (Odd-Chain FAEE) | Deuterated FAEEs (Stable Isotope-Labeled) |
| Principle | Chemically similar to analytes, but with a different mass due to the odd carbon chain length. Not naturally present in high concentrations. | Chemically identical to the analyte, but with a different mass due to isotopic labeling. |
| Co-elution | Elutes close to the analytes of interest but is chromatographically separated. | Ideally co-elutes with the corresponding non-labeled analyte. |
| Correction for Matrix Effects | Can compensate for variations in extraction and injection, but may not fully account for ionization suppression/enhancement that is specific to the analyte's structure. | Provides the most accurate correction for matrix effects as it behaves nearly identically to the analyte during ionization. |
| Cost | Generally more cost-effective. | Typically more expensive to synthesize. |
| Availability | Readily available from various chemical suppliers. | Availability may be limited for some specific FAEEs. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating research findings. The following are summaries of experimental protocols from studies utilizing this compound as an internal standard.
Protocol 1: LC-MS/MS for FAEEs in Meconium
This method was developed for the quantification of nine FAEEs in human meconium.
-
Sample Preparation:
-
Homogenize 100 mg of meconium with 1 mL of methanol containing this compound as the internal standard.
-
Add 2 mL of n-hexane, vortex, and centrifuge.
-
Collect the upper hexane layer and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase HPLC.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).
-
Protocol 2: GC-MS for FAEEs in Whole Blood
This protocol describes a method for the analysis of six FAEEs in human whole blood.
-
Sample Preparation:
-
To 200 µL of whole blood, add this compound as the internal standard.
-
Perform a liquid-liquid extraction with a hexane/acetone mixture.
-
The hexane layer is directly injected into the GC-MS system.
-
-
GC-MS Analysis:
-
Gas Chromatography: A capillary column suitable for FAME analysis.
-
Mass Spectrometry: Electron ionization (EI) with selected ion monitoring (SIM) for quantification. Base ions such as m/z 67, 88, and 101 are monitored for this compound and other FAEEs.
-
Visualizations of Experimental Workflows
References
- 1. Quantitation of fatty acid ethyl esters in human meconium by an improved liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in neonatal meconium: application in two cases of alcohol consumption during pregnancy (2021) | Mateusz Kacper Woźniak | 8 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. digital.csic.es [digital.csic.es]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Ethyl heptadecanoate
Essential Safety and Handling Guide for Ethyl Heptadecanoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective management of this chemical.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are crucial for understanding its behavior and for safe handling.
| Property | Value |
| Physical State | Solid (Crystal/Powder)[1] |
| Appearance | White to almost white[1][2] |
| Molecular Formula | C₁₉H₃₈O₂[2][3] |
| Molecular Weight | 298.51 g/mol |
| Melting Point | 27 - 29 °C |
| Boiling Point | 200 °C at 1.3 kPa |
| Storage Temperature | 0 - 8 °C is recommended for storage |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specific Recommendations |
| Eye Protection | Safety glasses are required. A face shield should be used if there is a risk of splashing or dust generation. |
| Hand Protection | Protective gloves, such as nitrile rubber gloves, must be worn. |
| Respiratory Protection | A dust respirator is necessary, especially when handling the powder form or if dust is generated. Follow local and national regulations. |
| Body Protection | A lab coat or protective clothing is required. Protective boots may be necessary depending on the scale of handling. |
Operational Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a local exhaust system is recommended if dust or aerosols are likely to be generated.
-
Personal Hygiene: Wash hands and face thoroughly after handling the substance.
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.
-
Dust Prevention: Prevent the dispersion of dust into the air.
Storage Protocol
-
Container: Keep the container tightly closed when not in use.
-
Location: Store in a cool, dark, and dry place.
-
Incompatible Materials: Store away from oxidizing agents and other incompatible materials.
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of accidental exposure to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if you feel unwell. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing. If eye irritation persists, get medical advice. |
| Ingestion | Rinse the mouth with water. Seek medical advice if you feel unwell. |
| First Aider Protection | Rescuers should wear appropriate personal protective equipment, including rubber gloves and air-tight goggles. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Accidental Release Measures
-
Personal Precautions: Wear the appropriate personal protective equipment as outlined above.
-
Containment: Keep unauthorized personnel away from the spill area. Prevent the product from entering drains.
-
Clean-up: Carefully sweep the spilled solid material into an airtight container, avoiding dust dispersion. Dispose of the collected material in accordance with local, state, and federal regulations.
Waste Disposal
-
Consult Regulations: Always consult and adhere to local, state, and federal regulations for chemical waste disposal.
-
Disposal Options:
-
If possible and permissible, recycle the material.
-
Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
Visual Workflow Diagrams
The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response workflow.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Workflow for this compound Exposure.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
